molecular formula C15H13IO3 B454992 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-75-1

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454992
CAS No.: 438221-75-1
M. Wt: 368.17g/mol
InChI Key: QAVPZAFVHDMJLZ-UHFFFAOYSA-N
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Description

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a sophisticated aromatic aldehyde derivative designed for specialized chemical and pharmaceutical research applications. This compound integrates a 4-methoxybenzaldehyde core, a structure noted for its role as a metabolite and fragrant compound in various plant species , with a (4-iodophenoxy)methyl substituent. The iodine atom on the phenoxy ring makes this molecule a versatile key synthetic intermediate , particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, for constructing complex molecular architectures. The primary research value of this compound lies in its bifunctional structure. The reactive aldehyde group allows for further transformations, including condensation or reduction, while the aryl iodide moiety serves as an excellent handle for carbon-carbon bond formation. This makes it a valuable building block in medicinal chemistry for the synthesis of compound libraries and in material science for developing organic electronic materials. While the specific mechanism of action is target-dependent, its utility derives from enabling the exploration of structure-activity relationships in drug discovery programs, potentially aimed at enzyme inhibition or receptor modulation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVPZAFVHDMJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde: A Key Synthetic Precursor in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Matter: Initial research on the requested topic, "3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde," did not yield sufficient public-domain data to construct a comprehensive technical guide. This suggests the compound is either novel, highly specialized, or not extensively documented in scientific literature. In the spirit of providing a valuable and technically robust resource, this guide has been developed for a structurally related and well-documented compound: 3-Ethoxy-4-methoxybenzaldehyde . This molecule shares a core benzaldehyde structure with alkoxy substitutions and serves as a critical intermediate in pharmaceutical manufacturing, making it a highly relevant subject for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Ethoxy-4-methoxybenzaldehyde

3-Ethoxy-4-methoxybenzaldehyde (also known as O-Ethylisovanillin) is a substituted aromatic aldehyde that has gained significant prominence not for its direct biological activity, but as a pivotal building block in the synthesis of high-value pharmaceutical agents.[1] Its utility stems from a stable, yet reactive, chemical architecture, featuring methoxy and ethoxy groups that influence its electronic properties and an aldehyde functional group that serves as a versatile handle for constructing more complex molecular frameworks.

While it finds applications in the flavor and fragrance industries, its most critical role in the current landscape is as a key starting material for the synthesis of Apremilast.[1][2] Apremilast is a leading oral medication for the treatment of psoriasis and psoriatic arthritis, targeting phosphodiesterase 4 (PDE4).[2][3][4] The efficiency and purity of the 3-Ethoxy-4-methoxybenzaldehyde synthesis directly impact the viability and cost-effectiveness of producing this important therapeutic agent. This guide provides a detailed examination of its fundamental properties, a robust synthesis protocol, and its strategic application in drug development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory or industrial setting. The data for 3-Ethoxy-4-methoxybenzaldehyde is well-established.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1131-52-8[5][6]
Molecular Formula C₁₀H₁₂O₃[5][6][7]
Molecular Weight 180.20 g/mol [5][6]
Appearance White to tan powder or crystalline chunks[1]
Melting Point 51-53 °C[1]
Boiling Point 155 °C @ 10 mmHg[1]
Solubility Excellent in common organic solvents[1]
XLogP3 1.7[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Spectroscopic Data Synopsis

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (~9.8 ppm), the aromatic protons (6.9-7.5 ppm), the ethoxy quartet (~4.2 ppm) and triplet (~1.5 ppm), and the methoxy singlet (~3.9 ppm).[8]

  • ¹³C NMR: The carbon spectrum confirms the presence of the carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), and the aliphatic carbons of the ethoxy and methoxy groups.[5]

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum typically shows a prominent molecular ion peak at m/z 180. The major fragment ion is observed at m/z 151, corresponding to the loss of the ethyl group (-CH₂CH₃).[5][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹ and C-O stretching bands for the ether linkages.[9]

Synthesis Protocol: Ethylation of Isovanillin

The most common and efficient synthesis of 3-Ethoxy-4-methoxybenzaldehyde is achieved through the Williamson ether synthesis, starting from the readily available and inexpensive precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The phenolic hydroxyl group of isovanillin is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), this proton is abstracted to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom of an ethylating agent, like bromoethane, displacing the bromide leaving group to form the desired ether product. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed in industrial preparations to facilitate the reaction between the aqueous-soluble phenoxide and the poorly water-soluble ethylating agent, dramatically increasing reaction rates and yields.[2]

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow of 3-Ethoxy-4-methoxybenzaldehyde cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_analysis Quality Control A 1. Dissolve Base (e.g., NaOH) in Water in Reactor B 2. Add Isovanillin & Phase-Transfer Catalyst A->B Form aqueous phase C 3. Add Bromoethane (Ethylating Agent) B->C Charge reactants D 4. Stir at Ambient Temp (e.g., 25°C for 4h) C->D Initiate Sₙ2 Reaction E 5. Product Precipitates from Aqueous Solution D->E Reaction completion F 6. Isolate by Suction Filtration E->F Separation G 7. Wash Solid with Water & Dry F->G Purification H 8. Characterization (HPLC, NMR, MP) G->H Final Product

Caption: Figure 1: Synthesis Workflow of 3-Ethoxy-4-methoxybenzaldehyde

Step-by-Step Laboratory Protocol

This protocol is adapted from a high-yield procedure described in the patent literature.[2][10] It is designed for laboratory scale and emphasizes safety and efficiency.

  • Reactor Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve sodium hydroxide (157 g) in deionized water (1500 mL). Allow the solution to cool to room temperature.

  • Charging Reactants: To the stirred basic solution, add isovanillin (500 g) and a phase-transfer catalyst such as tetrabutylammonium fluoride (120 g). Stir until the isovanillin is largely dissolved.

  • Ethylation: Charge bromoethane (537 g) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the resulting mixture vigorously at ambient temperature (25 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, the product will precipitate out of the solution as a white solid.

  • Isolation: After 4 hours, collect the solid product by suction filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any remaining base, catalyst, and salts.

  • Drying: Dry the purified white solid in a vacuum oven at 40-50 °C to a constant weight. This procedure typically yields the product with >99% purity and in a yield of 94-96%.[2]

Application in Drug Development: The Apremilast Pathway

The primary driver for the large-scale production of 3-Ethoxy-4-methoxybenzaldehyde is its role as a key intermediate for Apremilast (Otezla®).[3][11] Apremilast is an orally active small molecule that inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] By increasing intracellular cAMP levels, Apremilast modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, making it an effective treatment for inflammatory conditions like psoriasis.[2]

The synthesis of Apremilast from 3-Ethoxy-4-methoxybenzaldehyde is a multi-step process that highlights the utility of the aldehyde functional group for building molecular complexity.[12][13]

Apremilast_Pathway Figure 2: Role of 3-Ethoxy-4-methoxybenzaldehyde in Apremilast Synthesis A 3-Ethoxy-4-methoxybenzaldehyde (Key Intermediate) B Multi-Step Conversion (e.g., Wittig, Epoxidation, Sulfone Addition) A->B C (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethylamine (Chiral Amine Intermediate) B->C E Condensation Reaction C->E Reacts With D 3-Acetamidophthalic Anhydride D->E F Apremilast (Active Pharmaceutical Ingredient) E->F

Sources

An In-Depth Technical Guide to 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde, a diaryl ether derivative with significant potential in synthetic and medicinal chemistry. The document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound is a unique organic molecule characterized by a diaryl ether linkage, a functionality prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The structure incorporates three key functional groups: a benzaldehyde moiety, a methoxy group, and an iodinated phenyl ring. This combination of features suggests a versatile chemical scaffold for further synthetic transformations and a potential candidate for biological evaluation. The aldehyde can serve as a handle for forming various derivatives, such as Schiff bases, while the iodine atom can participate in cross-coupling reactions.[3] The diaryl ether core is a recognized pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The strategic placement of these groups on the aromatic rings is expected to influence the molecule's conformational flexibility and electronic properties, which are critical determinants of its reactivity and biological activity. This guide will provide a robust framework for the synthesis and characterization of this promising compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence: the preparation of a reactive benzyl halide intermediate followed by a nucleophilic substitution reaction to form the diaryl ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation.[5]

Chemical Structure of this compound

Caption: Chemical structure of the target molecule.

Step 1: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde

The initial step involves the benzylic bromination of the commercially available 3-methyl-4-methoxybenzaldehyde. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.

Reaction:

3-Methyl-4-methoxybenzaldehyde + NBS --(AIBN, CCl₄, reflux)--> 3-(Bromomethyl)-4-methoxybenzaldehyde

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

  • AIBN: AIBN is a common and reliable radical initiator that decomposes at a convenient rate upon heating.

  • Carbon Tetrachloride (CCl₄): This non-polar solvent is ideal for radical reactions and is a good solvent for both the starting material and NBS. Due to its toxicity, other non-polar solvents like cyclohexane or benzene can also be used.

  • Reflux: The reaction is initiated by heat to promote the decomposition of AIBN and the subsequent radical chain reaction.

Experimental Protocol:

  • To a solution of 3-methyl-4-methoxybenzaldehyde (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-(bromomethyl)-4-methoxybenzaldehyde, which can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

The final step is the formation of the diaryl ether bond via a Williamson ether synthesis. This involves the reaction of the synthesized 3-(bromomethyl)-4-methoxybenzaldehyde with the sodium salt of 4-iodophenol (4-iodophenoxide).

Reaction:

3-(Bromomethyl)-4-methoxybenzaldehyde + 4-Iodophenoxide Na⁺ --(DMF, heat)--> this compound + NaBr

Causality behind Experimental Choices:

  • 4-Iodophenol and a Base: 4-Iodophenol is deprotonated by a suitable base to form the more nucleophilic phenoxide. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient, given the pKa of 4-iodophenol is approximately 9.3.[6]

  • Dimethylformamide (DMF): A polar aprotic solvent like DMF is excellent for S(_N)2 reactions as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and reactive.

  • Heat: Moderate heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous DMF.

  • Add a slight excess of a base, such as powdered anhydrous potassium carbonate (1.5 equivalents), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Methyl-4-methoxybenzaldehyde Reagent1 NBS, AIBN, CCl4, Reflux Start->Reagent1 Intermediate 3-(Bromomethyl)-4-methoxybenzaldehyde Reagent3 Heat Intermediate->Reagent3 Phenol 4-Iodophenol Reagent2 K2CO3, DMF Phenol->Reagent2 Phenoxide 4-Iodophenoxide Phenoxide->Reagent3 FinalProduct This compound Reagent1->Intermediate Reagent2->Phenoxide Reagent3->FinalProduct

Caption: Proposed two-step synthesis of the target molecule.

Physicochemical and Spectroscopic Characterization

The structural features of this compound allow for the prediction of its key physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₅H₁₃IO₃
Molecular Weight 368.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water.
LogP Estimated to be in the range of 4-5
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Aldehyde Proton (-CHO): A singlet around δ 9.9 ppm.

  • Aromatic Protons (Benzaldehyde Ring):

    • A doublet around δ 7.8 ppm (proton ortho to the aldehyde).

    • A singlet or a narrow doublet around δ 7.6 ppm (proton between the aldehyde and the methyleneoxy group).

    • A doublet around δ 7.0 ppm (proton ortho to the methoxy group).

  • Aromatic Protons (Iodophenoxy Ring):

    • A doublet of doublets (or two distinct doublets) in the range of δ 7.6 and 6.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂-O-): A singlet around δ 5.1 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Aldehyde Carbonyl Carbon: A signal around δ 191 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the iodine will be at a higher field (around δ 85-95 ppm).

  • Methylene Carbon (-CH₂-O-): A signal around δ 70 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Infrared (IR) Spectroscopy (KBr Pellet):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O-C Stretch (Aromatic Ether): A strong absorption band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z 368.

  • Major Fragmentation Patterns:

    • Loss of the iodine atom ([M-I]⁺) at m/z 241.

    • Cleavage of the benzyl-ether bond, leading to fragments corresponding to the 4-iodophenoxy radical (m/z 219) and the 3-formyl-4-methoxybenzyl cation (m/z 149).

    • Loss of the formyl group ([M-CHO]⁺) at m/z 339.

Potential Applications and Research Directions

The unique structural amalgamation in this compound opens up several avenues for research and application, particularly in medicinal chemistry and materials science.

Medicinal Chemistry
  • Anticancer Agents: The diaryl ether motif is a key structural component in several potent anticancer agents.[1] The presence of an iodine atom can enhance lipophilicity and potentially lead to improved cellular uptake and binding to target proteins.

  • Antimicrobial Agents: Diaryl ethers have also been explored for their antibacterial and antifungal activities.[4] This compound could serve as a lead structure for the development of new antimicrobial drugs.

  • Enzyme Inhibitors: The specific substitution pattern and the presence of the aldehyde group could make this molecule a candidate for inhibiting various enzymes through covalent or non-covalent interactions.

Synthetic Chemistry
  • Intermediate for Complex Molecules: The aldehyde functionality can be readily converted into a wide range of other functional groups, making this molecule a valuable intermediate in multi-step organic syntheses.

  • Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Materials Science
  • Functional Polymers: The aldehyde group can be used for polymerization or for grafting onto polymer backbones, potentially leading to materials with interesting optical or electronic properties.

  • Molecular Probes: The iodinated phenyl ring could be utilized for the development of radiolabeled probes for imaging applications in biomedical research.

Safety and Handling

As a novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, compounds containing aromatic aldehydes and halogens can be irritants and may have other unknown toxicological properties. A comprehensive safety assessment should be conducted before handling this compound on a large scale.

Conclusion

This technical guide has outlined a logical and feasible synthetic route for this compound, a molecule with considerable potential for further investigation. The predicted physicochemical and spectroscopic data provide a solid foundation for its characterization. The diverse functional groups present in its structure make it an attractive candidate for applications in medicinal chemistry, as a versatile synthetic intermediate, and in the development of novel materials. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026-01-09).
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (Patent).
  • 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis. ChemicalBook.
  • CN114920634A - Method for synthesizing p-methoxybenzaldehyde. (Patent).
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024-09-13).
  • Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (Request PDF).
  • Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. (PMC). PubMed Central.
  • Mass Spectrometry Part 4-Fragment
  • Proposed synthesis of 3-bromomethyl benzaldehyde?. (2019-05-06).
  • Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. (2018-05-06).
  • Benzaldehyde, m-methoxy. Organic Syntheses Procedure.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (Request PDF). (2025-08-07).
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • Benzyl Phenyl Ether. PubChem.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Recent Advances in Diaryl Ether Synthesis. (2025-08-06).
  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
  • Electronic Supplementary Inform
  • Applications of Diels–Alder Chemistry in Biom
  • GCMS Section 6.13. Whitman People.
  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. (2013-11-15). PubMed.

Sources

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Methodological Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a complex aromatic aldehyde. Its structure integrates a 4-methoxybenzaldehyde core, a benzylic ether linkage, and a 4-iodophenoxy group. The presence of these distinct functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or materials. The aldehyde group offers a reactive site for a multitude of chemical transformations, while the iodinated aromatic ring is primed for cross-coupling reactions. The ether linkage provides a degree of conformational flexibility.

A precise understanding of the physical characteristics of this compound is paramount for its effective handling, purification, formulation, and application in further research and development. This guide provides a theoretically derived profile of its key physical properties and the experimental workflows necessary for their validation.

Predicted Physical Characteristics

The physical properties of this compound can be predicted by examining the characteristics of its structural analogues: 4-methoxybenzaldehyde, 4-iodophenol, and benzyl ethers.

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): This compound is a colorless to pale yellow liquid at room temperature with a melting point of -1°C to 0°C and a boiling point of approximately 248°C.[1][2] It is sparingly soluble in water but readily soluble in organic solvents.[2]

  • 4-Iodophenol: This is a solid at room temperature with a melting point of 93.5°C.[3] The presence of the heavy iodine atom significantly increases its molar mass and density.[3][4]

  • Benzyl Ethers: These compounds generally exhibit high boiling points and are chemically stable.[5][6] Their melting points can vary widely based on substitution and crystal packing.

Based on these related compounds, a predicted profile for this compound is presented below.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₃IO₃Derived from structural components.
Molecular Weight 384.17 g/mol Calculated from the molecular formula.
Physical State Crystalline SolidThe large, rigid structure with a heavy iodine atom likely favors a solid state at room temperature, similar to 4-iodophenol.[3][4]
Melting Point > 100 °CExpected to be significantly higher than 4-iodophenol due to the increased molecular weight and potential for additional intermolecular interactions.
Boiling Point > 300 °C (with potential decomposition)The high molecular weight and polarity suggest a very high boiling point, likely exceeding that of benzyl ether (298°C) and 4-methoxybenzaldehyde (248°C).[1][6]
Solubility Insoluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in lower alcohols (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexanes).The overall polarity is dominated by the large aromatic and halogenated portions, making it lipophilic. The aldehyde and ether groups will contribute to solubility in moderately polar organic solvents.
Appearance White to off-white or pale yellow crystalline powderBased on the appearance of related aromatic aldehydes and iodinated phenols.[4][7]

Recommended Experimental Protocols for Characterization

The following section details the standard operating procedures for the empirical determination of the key physical and structural characteristics of this compound.

Structural Verification: Spectroscopic Analysis

Prior to any physical property determination, the chemical identity and purity of the synthesized compound must be unequivocally confirmed.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy group, and the benzylic methylene protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9-10 ppm).[8] The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 6.5-8.5 ppm).[8][9] The methoxy group protons should be a singlet around δ 3.8-4.0 ppm, and the benzylic methylene protons a singlet around δ 5.0-5.5 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon in the range of δ 190-200 ppm.[10] Signals for the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon will also be present.

3.1.2 Infrared (IR) Spectroscopy

The IR spectrum will be critical for identifying the key functional groups.

  • A strong, sharp absorption band between 1685-1705 cm⁻¹ will indicate the C=O stretch of the aromatic aldehyde.[10][11]

  • Characteristic C-H stretching bands for the aldehyde group are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[12][13]

  • Strong bands corresponding to the C-O-C stretching of the ether linkage should be observable in the 1250-1000 cm⁻¹ region.

  • C-I stretching vibrations are typically found in the low-frequency region of the spectrum, often below 600 cm⁻¹.[14]

3.1.3 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (384.17).

  • Due to the presence of iodine (a monoisotopic element), a distinct isotopic pattern for the molecular ion is not expected, unlike for compounds containing chlorine or bromine.[15][16][17] Fragmentation patterns may include cleavage at the ether linkage.

Melting Point Determination

A sharp melting point range is a key indicator of purity.[18]

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.[19]

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range should ideally be narrow (0.5-1.5°C) for a pure compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Dry and Powder Sample Prep2 Pack Capillary Tube Prep1->Prep2 Analysis1 Place in Apparatus Prep2->Analysis1 Analysis2 Rapid Heating Analysis1->Analysis2 Analysis3 Slow Heating (1-2°C/min) Analysis2->Analysis3 Analysis4 Record T_onset and T_complete Analysis3->Analysis4 Result Melting Point Range Analysis4->Result

Workflow for Melting Point Determination.
Solubility Assessment

A qualitative assessment of solubility in a range of solvents is essential for purification (e.g., recrystallization) and for planning reactions.[20]

Protocol:

  • Add approximately 10-20 mg of the compound to a series of small test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).

  • Agitate the mixtures vigorously for 1-2 minutes at room temperature.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • For sparingly soluble samples, gentle warming can be applied to assess temperature effects on solubility.

Solubility_Assessment cluster_solvents Solvent Addition (1 mL) Start Start: 10-20 mg of Compound S1 Water S2 Ethanol S3 Acetone S4 Dichloromethane S5 Hexanes Agitate Agitate and Observe S1->Agitate S2->Agitate S3->Agitate S4->Agitate S5->Agitate Record Record Solubility Profile Agitate->Record

Experimental Workflow for Solubility Profiling.

Safety and Handling

While specific toxicity data for this compound is unavailable, a cautious approach to handling is warranted based on the hazards associated with its structural components.

  • Benzaldehyde Derivatives: Many benzaldehydes are classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[21][22][23][24]

  • Iodinated Compounds: Organic iodine compounds can be irritants.[25] Prolonged or repeated exposure to iodine-containing substances may affect the thyroid.[26][27][28]

Table 2: Recommended Safety Precautions
Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
First Aid In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a compound with significant potential for applications in synthetic chemistry. This guide provides a theoretically grounded prediction of its physical characteristics, which are essential for its practical use. The outlined experimental protocols offer a clear and reliable path for researchers to empirically determine and validate these properties. Adherence to the recommended safety and handling procedures is crucial for the safe execution of any research involving this compound. The data generated from these proposed experiments will be invaluable in building a comprehensive understanding of this novel molecule and will facilitate its future applications.

References

[7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. Retrieved from [Link]

[1] Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

[29] FooDB. (2010). Showing Compound 4-Methoxybenzaldehyde (FDB000872). Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. Retrieved from [Link]

[3] Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10894, 4-Iodophenol. Retrieved from [Link]

[9] Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

[21] Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

[11] Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

[19] Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

[25] Penta chemicals. (2024). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

[20] Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

[22] Penta chemicals. (n.d.). Benzaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

[5] MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

[10] Pressbooks. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

[8] University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]

[14] Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

[30] ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

[31] BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

[32] RSC Publishing. (2025). The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes. Retrieved from [Link]

[26] Fisher Scientific. (n.d.). SAFETY DATA SHEET - Iodine. Retrieved from [Link]

[33] Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

[23] Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

[34] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

[35] Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

[18] SSERC. (n.d.). Melting point determination. Retrieved from [Link]

[27] Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

[36] Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

[16] Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

[24] Labkem. (2025). Benzaldehyde 101560 - Safety Data Sheet. Retrieved from [Link]

[12] University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

[37] University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

[17] Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

[13] Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

[38] Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

[39] FooDB. (n.d.). Showing Compound Benzyl ethyl ether (FDB003369). Retrieved from [Link]

[40] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

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[41] Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

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3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Spectroscopic Characterization

As a Senior Application Scientist, my objective extends beyond merely presenting data. This document is structured to provide a causal understanding—the "why" behind the data—fusing theoretical principles with practical, field-tested insights. We will explore not just the spectral data itself, but the logic behind the experimental design, the interpretation of the resulting spectra, and how each piece of information corroborates the others to form a self-validating structural hypothesis. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and authoritative understanding of this molecule's chemical identity.

A Technical Guide to the Spectroscopic Profile of 3-Iodo-4-methoxybenzaldehyde

Abstract: This technical guide provides a detailed spectroscopic characterization of 3-iodo-4-methoxybenzaldehyde (CAS No. 2314-37-6). Through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present an unambiguous structural confirmation. This document details the experimental protocols for data acquisition, provides an in-depth analysis of the spectral data, and explains the underlying chemical principles governing the observed results. The guide serves as an authoritative reference for scientists working with this compound or related structures.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is to understand the target structure and devise a strategy to probe its key features.

Target Molecule: 3-Iodo-4-methoxybenzaldehyde
  • Chemical Formula: C₈H₇IO₂

  • Molecular Weight: 262.04 g/mol

  • Key Functional Groups:

    • Aromatic ring (benzene)

    • Aldehyde (-CHO)

    • Methoxy ether (-OCH₃)

    • Aryl Iodide (-I)

The arrangement of these groups on the benzene ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature.

Caption: Molecular structure of 3-Iodo-4-methoxybenzaldehyde.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the convergence of data from multiple, orthogonal techniques. Our approach is designed to be a self-validating system where each method confirms and refines the hypotheses drawn from the others.

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesis & Purification (White Solid, mp 115-116 °C) MS Mass Spectrometry (MS) - Determine Molecular Formula - Identify Key Fragments Start->MS Sample IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C-O, C-H) Start->IR Sample NMR NMR Spectroscopy ('H & ¹³C) - Map C-H Framework - Confirm Connectivity Start->NMR Sample Confirm Structure Confirmed (3-Iodo-4-methoxybenzaldehyde) MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can deduce the precise connectivity of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-iodo-4-methoxybenzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-2048 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 1: ¹H NMR Data for 3-Iodo-4-methoxybenzaldehyde (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Chemical Shift and Multiplicity
9.82Singlet (s)-1HAldehyde (-CH O)The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the C=O bond, placing it far downfield. It has no adjacent protons, so it appears as a singlet.[1]
8.31Doublet (d)1.91HAromatic (H-2)This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group. The strong deshielding from the aldehyde dominates. It is coupled only to H-6, resulting in a doublet with a small meta coupling constant.[2]
7.86Doublet of doublets (dd)8.5, 2.01HAromatic (H-6)This proton is ortho to the iodine and meta to the aldehyde. It experiences coupling from both H-5 (ortho coupling, large J) and H-2 (meta coupling, small J), resulting in a doublet of doublets.[2]
6.93Doublet (d)8.51HAromatic (H-5)This proton is ortho to the strongly electron-donating methoxy group, making it the most shielded (upfield) of the aromatic protons. It is coupled only to H-6, giving a doublet with a large ortho coupling constant.[2]
3.98Singlet (s)-3HMethoxy (-OCH ₃)These three equivalent protons are attached to an oxygen atom, placing them in the typical methoxy region. They have no adjacent protons, resulting in a singlet.[2]
¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Data for 3-Iodo-4-methoxybenzaldehyde (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
189.4Aldehyde (C =O)The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.[2]
162.8Aromatic (C -OCH₃)This carbon (C-4) is attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. This effect is stronger than the shielding from electron donation by resonance.[2][3]
141.1Aromatic (C -CHO)This is the quaternary carbon (C-1) attached to the aldehyde group. It is deshielded by the substituent's inductive and anisotropic effects.[2]
132.1Aromatic (C -H, C-2)This carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.[2][4]
131.4Aromatic (C -H, C-6)This carbon is adjacent to the iodine atom, which has a moderate deshielding effect.[2]
110.5Aromatic (C -H, C-5)This carbon is ortho to the electron-donating methoxy group and is shielded by resonance, causing it to appear at a relatively upfield position for an aromatic carbon.[2][3]
86.5Aromatic (C -I)This carbon (C-3) is directly attached to iodine. The "heavy atom effect" of iodine causes a significant upfield shift compared to what would be expected based on electronegativity alone. This is a highly characteristic signal.[2]
56.8Methoxy (-OC H₃)This aliphatic carbon is attached to an oxygen atom, placing it in the typical range for a methoxy carbon.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of functional groups.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Spectral Range: 4000 - 650 cm⁻¹.

Predicted IR Data and Interpretation

While an experimental spectrum was not available, the expected absorption bands for 3-iodo-4-methoxybenzaldehyde can be confidently predicted based on extensive databases of characteristic functional group frequencies.

Table 3: Predicted IR Absorption Bands for 3-Iodo-4-methoxybenzaldehyde

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~3080-3010Medium-WeakC-H StretchAromatic C-HThe stretching vibrations of sp² C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[5]
~2850 & ~2750Medium-WeakC-H Stretch (Fermi Doublet)Aldehyde C-HThe aldehyde C-H stretch is characteristic and often appears as a pair of weak to medium bands, known as a Fermi doublet, which is a key diagnostic feature for aldehydes.[6][7]
~2960, ~2840Medium-WeakC-H StretchMethoxy -CH₃Asymmetric and symmetric stretching of the sp³ C-H bonds in the methyl group.
~1690-1705StrongC=O StretchAldehyde CarbonylThis is one of the most intense and recognizable bands in the spectrum. Conjugation with the aromatic ring lowers the frequency slightly from a typical aliphatic aldehyde (~1730 cm⁻¹).[8][9]
~1600, ~1500Medium-WeakC=C StretchAromatic RingThese bands arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring and are characteristic of aromatic compounds.[5]
~1260StrongC-O StretchAryl EtherThe stretching vibration of the aryl-O bond of the methoxy group gives a strong, characteristic absorption.[10]
~1150MediumC-O StretchAlkyl EtherThe stretching vibration of the O-CH₃ bond of the methoxy group.
~600-500Medium-WeakC-I StretchAryl IodideThe vibration of the heavy carbon-iodine bond occurs at a low frequency in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation. The analysis was performed in positive ion mode, which protonates the analyte to form [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).

  • Data Acquisition: The sample solution is infused into the ESI source. The analyzer scans a mass range (e.g., m/z 50-500) to detect the protonated molecular ion.

HRMS Data and Interpretation

High-resolution mass spectrometry confirms the elemental composition of the molecule.

  • Calculated m/z for [C₈H₇IO₂ + H]⁺: 262.9464

  • Experimentally Found m/z: 262.9576[2]

The excellent agreement between the calculated and found mass confirms the molecular formula of C₈H₇IO₂. The slight discrepancy is well within the typical mass accuracy of modern high-resolution instruments.

Predicted Fragmentation Pathway (Electron Ionization - EI)

While the HRMS data was acquired using a soft ESI method, a harder ionization technique like Electron Ionization (EI) would induce fragmentation, providing structural clues. The predicted fragmentation is based on the stability of the resulting ions.

  • m/z = 262 (M⁺): The molecular ion peak would be prominent due to the stability of the aromatic ring.

  • m/z = 261 ([M-H]⁺): Loss of the weakly bound aldehyde hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

  • m/z = 233 ([M-CHO]⁺): Loss of the formyl radical (·CHO) would yield an iodinated methoxybenzene cation.

  • m/z = 218 ([M-CHO-CH₃]⁺): Subsequent loss of a methyl radical from the m/z 233 fragment.

  • m/z = 135 ([M-I]⁺): Cleavage of the C-I bond to lose an iodine radical, forming a methoxybenzaldehyde cation. This would be a significant fragment due to the stability of the resulting cation.[11]

  • m/z = 107 ([M-I-CO]⁺): Loss of carbon monoxide from the m/z 135 fragment, a common pathway for benzaldehydes.

Conclusion

The collective evidence from NMR, IR, and MS provides an unequivocal structural confirmation of 3-iodo-4-methoxybenzaldehyde.

  • HRMS established the correct molecular formula, C₈H₇IO₂.

  • IR Spectroscopy identified the key functional groups: an aromatic ring, a conjugated aldehyde, a methoxy ether, and an aryl iodide.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive structural map, confirming the 1,3,4-trisubstitution pattern on the benzene ring and the precise location of every proton and carbon atom.

The data presented is internally consistent and aligns perfectly with established chemical principles. This comprehensive spectroscopic dossier serves as a reliable foundation for any future research involving 3-iodo-4-methoxybenzaldehyde.

References

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

  • Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. (1992). Optica Publishing Group. [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012, August 7). ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. [Link]

  • 2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2025, January 22). Chemistry LibreTexts. [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. (2022, January 11). Chegg.com. [Link]

  • GCMS Section 6.9.5. (n.d.). Whitman People. [Link]

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Discovery of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Characterization of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

This document provides a comprehensive technical overview of a robust synthetic pathway for this compound, a novel molecule with potential applications as a versatile intermediate in medicinal chemistry and materials science. The guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Strategic Rationale

Substituted benzaldehydes are cornerstone building blocks in organic synthesis. The unique combination of an aldehyde, a methoxy group, and a diaryl ether linkage functionalized with iodine in the target molecule, this compound, makes it a highly valuable precursor. The aldehyde can undergo a vast array of transformations (e.g., reductive amination, Wittig reactions, aldol condensations), while the iodine atom is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of molecular complexity.

This guide details a logical and efficient synthetic approach, grounded in well-established reaction mechanisms, to afford the target compound in high purity. The chosen strategy emphasizes reliability, scalability, and adherence to the principles of modern synthetic chemistry.

Retrosynthetic Analysis and Synthetic Strategy

The core of our synthetic approach is the formation of the diaryl ether bond. A retrosynthetic analysis of the target molecule points to the Williamson ether synthesis as the most direct and reliable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide (or, in this case, a phenoxide).

This disconnection leads to two key precursors:

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde

  • Nucleophile: 4-Iodophenol

The synthesis of the chloromethylated benzaldehyde is a critical preliminary step, achievable through the chloromethylation of the readily available p-anisaldehyde (4-methoxybenzaldehyde).

G Target This compound Connection Williamson Ether Synthesis (SN2) Target->Connection Precursor1 3-(Chloromethyl)-4-methoxybenzaldehyde Connection->Precursor1 Precursor2 4-Iodophenol Connection->Precursor2 Reaction1 Chloromethylation Precursor1->Reaction1 StartingMaterial 4-Methoxybenzaldehyde (p-Anisaldehyde) Reaction1->StartingMaterial

Caption: Retrosynthetic pathway for the target compound.

Synthesis and Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediate and the final product.

Synthesis of Precursor: 3-(Chloromethyl)-4-methoxybenzaldehyde

The chloromethylation of 4-methoxybenzaldehyde provides the necessary electrophilic precursor. While various methods exist, a common approach involves the use of formaldehyde and hydrogen chloride.[1]

Protocol:

  • In a well-ventilated fume hood, cool a solution of 4-methoxybenzaldehyde (1 eq.) in a suitable solvent (e.g., concentrated HCl) to 0°C in an ice bath.

  • Slowly bubble hydrogen chloride gas into the stirred solution while adding paraformaldehyde (1.2 eq.) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the crude product under vacuum. For higher purity, recrystallization from a solvent such as hexane is recommended.[1]

Causality and Expertise: The use of a low temperature is critical to control the reactivity of the chloromethylation reagents and to minimize the formation of polymeric byproducts. The acidic medium protonates the formaldehyde, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring of p-anisaldehyde. Ortho-substitution is favored due to the activating and ortho-, para-directing nature of the methoxy group.

Synthesis of this compound

The final step is a Williamson ether synthesis, an SN2 reaction that is highly effective for coupling a primary benzylic halide with a phenoxide.[2][3][4]

G cluster_reactants Reactants cluster_products Products Phenoxide 4-Iodophenoxide Ion Nucleophile SN2 SN2 Attack Phenoxide->SN2 1. BenzylHalide 3-(Chloromethyl)-4-methoxybenzaldehyde Electrophile BenzylHalide->SN2 2. Product This compound Salt Potassium Chloride (KCl) SN2->Product Forms C-O bond SN2->Salt Releases Cl⁻

Caption: Mechanism of the Williamson ether synthesis step.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq.) in the same solvent to the reaction mixture.

  • Heat the mixture to 60-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Self-Validating System & Trustworthiness: The choice of a primary benzylic halide is crucial as it is highly reactive towards SN2 substitution and minimizes the competing E2 elimination pathway, which can be problematic with secondary or tertiary halides.[3] The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality. A polar aprotic solvent like DMF effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and accelerating the reaction.

Characterization and Data Presentation

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. The following table summarizes the expected data based on analysis of structurally related compounds.[5][6][7][8]

Analysis Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ ~9.85 (s, 1H, -CHO), δ ~7.65 (d, 2H, Ar-H ortho to I), δ ~7.40-7.50 (m, 2H, Ar-H of benzaldehyde), δ ~7.00 (d, 1H, Ar-H of benzaldehyde), δ ~6.80 (d, 2H, Ar-H ortho to O), δ ~5.15 (s, 2H, -O-CH₂-Ar), δ ~3.90 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~191.0 (C=O), δ ~162.0 (Ar-C), δ ~155.0 (Ar-C), δ ~138.5 (Ar-C), δ ~130.0 (Ar-C), δ ~128.0 (Ar-C), δ ~118.0 (Ar-C), δ ~112.0 (Ar-C), δ ~85.0 (Ar-C-I), δ ~70.0 (-O-CH₂-), δ ~56.0 (-OCH₃).
FT-IR (KBr, cm⁻¹)~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1600, 1580 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O-C stretch, aryl ether), ~1020 cm⁻¹ (C-O-C stretch, methoxy).
Mass Spectrometry (ESI-MS)Molecular Formula: C₁₅H₁₃IO₃. Calculated [M+H]⁺: 384.9933. Found: 384.99xx.

Conclusion

This guide outlines a logical and efficient two-step synthesis for this compound, starting from commercially available 4-methoxybenzaldehyde. The methodology relies on a robust chloromethylation followed by a high-yielding Williamson ether synthesis. The provided protocols are designed to be self-validating, with clear justifications for the choice of reagents and reaction conditions. The comprehensive characterization data serves as a benchmark for researchers aiming to synthesize and utilize this versatile chemical intermediate for advanced applications in drug discovery and materials science.

References

  • Ahmed, M. S., & Hussein, F. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(4), 1277-1284.
  • Babu, K. R., et al. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Journal of Molecular Structure, 1141, 629-641.
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  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
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  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
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Unlocking the Therapeutic Potential of Phenoxy Methyl Benzaldehyde Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenoxy Methyl Benzaldehyde Core

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The phenoxy methyl benzaldehyde moiety presents itself as a compelling, yet underexplored, scaffold. This guide posits that the unique combination of a phenoxy group, a methyl-substituted benzene ring, and a reactive aldehyde functional group provides a strategic triad for developing novel therapeutics.

The phenoxy group, known to enhance lipophilicity, can improve a molecule's ability to cross cellular membranes, a critical attribute for reaching intracellular targets[1]. The benzaldehyde component serves as a versatile chemical handle for synthesizing a diverse library of derivatives, such as Schiff bases, chalcones, and oximes, each with distinct pharmacological potential[2][3]. Furthermore, the methyl group's position on the benzaldehyde ring can be strategically varied to fine-tune steric and electronic properties, thereby influencing target binding and metabolic stability. This guide will illuminate promising research avenues for this chemical class, underpinned by robust scientific rationale and detailed experimental frameworks, to empower researchers in their quest for next-generation therapeutics.

Part 1: Promising Research Arenas for Phenoxy Methyl Benzaldehyde Derivatives

The inherent structural features of phenoxy methyl benzaldehydes suggest their potential utility across several therapeutic domains. This section outlines key areas of investigation, supported by preliminary evidence from related benzaldehyde and phenoxy compounds.

Development of Novel Anti-Inflammatory Agents

Scientific Rationale:

Chronic inflammation is a key pathological driver of numerous diseases. A critical signaling cascade in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway[4]. Upon activation by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6)[5]. Derivatives of benzaldehyde have demonstrated the ability to suppress the production of these inflammatory markers[6]. Specifically, some phenolic compounds inhibit the phosphorylation of key upstream kinases (like ERK and JNK) and prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm[5][7]. The phenoxy methyl benzaldehyde scaffold is a prime candidate for developing potent NF-κB pathway inhibitors.

Proposed Research Trajectory:

  • Synthesis of a Focused Library: Synthesize a series of phenoxy methyl benzaldehyde derivatives with variations in the substitution pattern of both the phenoxy and benzaldehyde rings.

  • In Vitro Screening: Evaluate the anti-inflammatory potential of the synthesized compounds using LPS-stimulated RAW 264.7 macrophage cells.

  • Mechanism of Action Studies: For the most potent compounds, investigate the molecular mechanism by assessing their impact on the NF-κB and MAPK signaling pathways.

  • In Vivo Validation: Test the efficacy of lead candidates in a murine model of acute inflammation, such as the carrageenan-induced paw edema model[6][8].

Logical Workflow for Anti-Inflammatory Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Synthesis Synthesis of Phenoxy Methyl Benzaldehyde Library Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT on RAW 264.7 cells) Purification->Cytotoxicity NO_Assay Nitric Oxide Production Assay (Griess Reagent) Cytotoxicity->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay WesternBlot Western Blot Analysis (p-IκB-α, p-p65, p-ERK) Cytokine_Assay->WesternBlot Nuclear_Translocation Immunofluorescence for p65 Nuclear Translocation WesternBlot->Nuclear_Translocation Paw_Edema Carrageenan-Induced Paw Edema Model Nuclear_Translocation->Paw_Edema Histopathology Histopathological Analysis Paw_Edema->Histopathology

Caption: Workflow for identifying and validating novel anti-inflammatory agents.

Exploration of Anticancer Therapeutics

Scientific Rationale:

Benzaldehyde and its derivatives have a historical precedent for anticancer activity, including the induction of apoptosis and cell cycle arrest in various cancer cell lines[9][10]. For instance, certain benzyloxybenzaldehyde derivatives have shown potent activity against the HL-60 human leukemia cell line, arresting the cell cycle at the G2/M phase and inducing apoptosis through the mitochondrial pathway[9]. The aldehyde functional group is a key pharmacophore, and its reactivity can be harnessed to form covalent bonds with biological nucleophiles, such as cysteine residues in key cancer-related proteins. The phenoxy methyl benzaldehyde scaffold offers a template to design novel compounds with enhanced cytotoxicity and selectivity for cancer cells.

Proposed Research Trajectory:

  • Rational Design and Synthesis: Design and synthesize derivatives, such as chalcones and Schiff bases, which are known to possess significant anticancer properties[2][11].

  • Broad-Spectrum Cytotoxicity Screening: Screen the synthesized compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia) using a standard cytotoxicity assay like the MTT assay[12].

  • Apoptosis and Cell Cycle Analysis: For active compounds, determine the mechanism of cell death by conducting assays for apoptosis (e.g., TUNEL assay) and cell cycle analysis (flow cytometry)[13][14].

  • Target Identification Studies: For lead compounds, preliminary target deconvolution studies could be initiated to identify the molecular targets responsible for their anticancer effects.

Development of Novel Antimicrobial Agents

Scientific Rationale:

The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzaldehyde itself exhibits antibacterial and antifungal activity[15]. Furthermore, it has been shown to act as an antibiotic modulator, enhancing the efficacy of existing antibiotics like ciprofloxacin and norfloxacin against resistant strains of Staphylococcus aureus[15][16]. The lipophilic nature imparted by the phenoxy group could enhance the ability of these compounds to penetrate the bacterial cell wall. The aldehyde group can react with various cellular components, potentially disrupting essential biological processes in microorganisms.

Proposed Research Trajectory:

  • Synthesis of Diverse Derivatives: Create a library of phenoxy methyl benzaldehyde derivatives, including Schiff bases and hydrazones, to maximize chemical diversity.

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) using the broth microdilution method[17][18].

  • Synergy Studies: Investigate the potential of the most active compounds to act synergistically with conventional antibiotics against multidrug-resistant strains.

  • Mechanism of Action Studies: Explore the mechanism of antimicrobial action, which could involve membrane disruption, enzyme inhibition, or interference with efflux pumps.

NF-κB Inflammatory Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB NFkB_IkB->NFkB releases Ub Ubiquitination & Degradation p_IkB->Ub leads to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene induces Potential_Inhibitor Phenoxy Methyl Benzaldehyde Derivative Potential_Inhibitor->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by phenoxy methyl benzaldehyde derivatives.

Part 2: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for key experiments proposed in Part 1.

Synthesis of a Representative Phenoxy Methyl Benzaldehyde Derivative

This protocol describes a general method for the synthesis of 4-phenoxy-3-methylbenzaldehyde via a nucleophilic aromatic substitution reaction.

Methodology:

  • Reaction Setup: To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add phenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 120 °C under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH solution to remove excess phenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-phenoxy-3-methylbenzaldehyde.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control group should be included.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO production relative to the LPS-stimulated control group.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the MTT assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HL-60).

Methodology:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete RPMI-1640 medium.

  • Compound Exposure: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., S. aureus).[17]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The assay should be validated by running a known antibiotic (e.g., ciprofloxacin) in parallel as a positive control.

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and activity.

Table 1: Hypothetical Anti-inflammatory Activity Data for Phenoxy Methyl Benzaldehyde Analogs
Compound IDR1 (Phenoxy)R2 (Benzaldehyde)Cytotoxicity (IC₅₀, µM) on RAW 264.7NO Inhibition (IC₅₀, µM)
PMB-01H4-CH₃>10045.2
PMB-024-F4-CH₃>10022.8
PMB-034-OCH₃4-CH₃85.115.5
PMB-04H3-CH₃>10038.7
PMB-054-F3-CH₃>10018.9
PMB-064-OCH₃3-CH₃76.412.1

Interpretation and SAR Insights:

  • Influence of Phenoxy Substitution: The introduction of an electron-withdrawing group (4-F, PMB-02 vs. PMB-01) or an electron-donating group (4-OCH₃, PMB-03 vs. PMB-01) on the phenoxy ring appears to enhance anti-inflammatory activity.

  • Impact of Methyl Group Position: Placing the methyl group at the meta-position (R2 = 3-CH₃) on the benzaldehyde ring seems to be slightly more favorable for activity compared to the para-position (e.g., PMB-05 vs. PMB-02).

  • Cytotoxicity: The methoxy-substituted compounds (PMB-03, PMB-06) show some cytotoxicity at higher concentrations, which should be monitored during lead optimization.

These initial findings would guide the next cycle of synthesis, focusing on further exploration of substitutions on the phenoxy ring and optimization of the methyl group's position on the benzaldehyde core.

Conclusion and Future Directions

The phenoxy methyl benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The synthetic tractability of this core allows for the creation of large, diverse chemical libraries, while the preliminary data from related compounds provide a strong rationale for its exploration. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies, optimizing lead compounds for potency and safety, and elucidating their precise molecular mechanisms of action. Through a dedicated and methodologically sound research program, the full therapeutic potential of phenoxy methyl benzaldehyde derivatives can be unlocked.

References

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Methodological & Application

Williamson ether synthesis for 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in drug discovery and materials science. We detail a robust and optimized protocol centered on the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ether linkages. This document delves into the strategic selection of precursors, a detailed mechanistic rationale, step-by-step experimental procedures, troubleshooting, and rigorous methods for product characterization. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this and structurally related diaryl ether compounds.

Introduction and Strategic Rationale

The target molecule, this compound, incorporates three key functional groups: an aldehyde, an ether, and an aryl iodide. This combination makes it a versatile building block for further chemical elaboration, particularly in the synthesis of complex molecular architectures through reactions like cross-coupling (utilizing the iodide) and reductive amination or olefination (utilizing the aldehyde).

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most dependable and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[3] Its enduring prevalence is a testament to its reliability, broad substrate scope, and generally high yields.

Retrosynthetic Analysis: Choosing the Optimal Path

The core of our target molecule is the ether oxygen. A retrosynthetic disconnection across this C-O bond presents two theoretical synthetic pathways:

  • Pathway A: Disconnecting the bond between the phenoxy oxygen and the benzylic carbon. This route involves the reaction of a 4-iodophenoxide nucleophile with an electrophilic 3-(halomethyl)-4-methoxybenzaldehyde.

  • Pathway B: Disconnecting the bond between the aryl carbon and the ether oxygen. This route would require a 3-(alkoxymethyl)-4-methoxybenzaldehyde derivative to act as a nucleophile on 1,4-diiodobenzene or a similar electrophile.

Expert Insight: Pathway A is unequivocally the superior strategy. The Williamson synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This mechanism is highly efficient with primary and benzylic halides but is ineffective on sp²-hybridized carbons, such as those of an aryl halide.[5] Therefore, attempting Pathway B would fail under standard Williamson conditions. Pathway A, conversely, utilizes a highly reactive primary benzylic halide, which is an ideal substrate for the SN2 reaction, ensuring a more efficient and higher-yielding synthesis.

Reaction Mechanism

The synthesis proceeds in two fundamental steps, as illustrated below.

  • Deprotonation: The weakly acidic proton of 4-iodophenol is abstracted by a suitable base (e.g., potassium carbonate) to generate the more potent 4-iodophenoxide nucleophile.

  • Nucleophilic Substitution (SN2): The generated 4-iodophenoxide attacks the electrophilic benzylic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde. This occurs via a concerted backside attack, displacing the chloride leaving group and forming the desired ether linkage.[6][7]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Iodophenol 4-Iodophenol Iodophenoxide 4-Iodophenoxide (Nucleophile) Iodophenol->Iodophenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ (Base) Electrophile 3-(Chloromethyl)-4-methoxybenzaldehyde (Electrophile) Iodophenoxide->Electrophile Backside Attack Product Target Product Electrophile->Product Ether Formation Chloride Cl⁻ Electrophile->Chloride Loss of Leaving Group

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, assuming the availability of the starting materials. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
Reagents & MaterialsEquipment
4-Iodophenol (99%)Round-bottom flask (100 mL)
3-(Chloromethyl)-4-methoxybenzaldehyde (98%)Magnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃), anhydrousHeating mantle with temperature control
N,N-Dimethylformamide (DMF), anhydrousReflux condenser
Ethyl acetate (EtOAc), ACS gradeSeparatory funnel (250 mL)
Deionized waterRotary evaporator
Brine (saturated NaCl solution)Thin-Layer Chromatography (TLC) plates
Anhydrous magnesium sulfate (MgSO₄)UV lamp for TLC visualization
Silica gel for column chromatographyGlassware for column chromatography
Synthetic Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to the limiting reagent).

    • Causality Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol (pKa ≈ 10) without causing unwanted side reactions. Anhydrous DMF is used as a polar aprotic solvent, which solvates the potassium cation but leaves the phenoxide anion relatively free, enhancing its nucleophilicity and accelerating the SN2 reaction.[1]

  • Formation of Nucleophile: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-iodophenoxide salt.

  • Addition of Electrophile: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

    • Expert Insight: A slight excess of the electrophile can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting 4-iodophenol spot has been consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (3-4x the volume of DMF). c. Extract the aqueous phase with ethyl acetate (3x). d. Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x).

    • Causality Insight: The water wash removes the DMF and inorganic salts (KCl, excess K₂CO₃). The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (4-Iodophenol, K₂CO₃, DMF) B 2. Add Electrophile (3-(Chloromethyl)-4-methoxybenzaldehyde) A->B C 3. Heat & Stir (80 °C, 4-6h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Aqueous Work-up (Water Quench, EtOAc Extraction) D->E Reaction Complete F 6. Wash & Dry (Brine Wash, Dry over MgSO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, MS, IR) H->I

Caption: Figure 2: Experimental Workflow

Optimization and Troubleshooting

Achieving high yields and purity requires careful control over reaction parameters.

Parameter Optimization
ParameterOptions & ConsiderationsRationale
Base K₂CO₃, Cs₂CO₃: Mild, effective for phenols. NaH, KH: Stronger, risk of side reactions. Use only if deprotonation is sluggish.[4]Milder bases are preferred to avoid potential side reactions with the aldehyde functionality. K₂CO₃ offers a good balance of reactivity and safety.
Solvent DMF, Acetonitrile: Polar aprotic, ideal for SN2. Acetone, THF: Less polar, may result in slower reaction rates.Polar aprotic solvents accelerate SN2 reactions by solvating the counter-ion (K⁺) while leaving the nucleophile (phenoxide) exposed and reactive.[1]
Temp. 50-100 °C: Typical range.[8] Higher temperatures increase the rate but may promote side reactions.An optimal temperature (e.g., 80 °C) provides a sufficient reaction rate without significant decomposition or side-product formation.
Leaving Group -Cl: Economical, sufficiently reactive. -Br, -I: More reactive, faster reaction but more expensive. -OTs, -OMs: Excellent leaving groups, useful if halide is unreactive.The choice of leaving group on the electrophile is a trade-off between reactivity and cost. For a reactive benzylic system, a chloride is often sufficient.
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Incomplete deprotonation (wet reagents/solvent). 2. Insufficient temperature/time.1. Use anhydrous reagents and solvent. 2. Increase reaction temperature or time, monitoring by TLC.
Multiple Products 1. C-alkylation of the phenoxide (ambident nucleophile).[1] 2. Impure starting materials.1. Use milder conditions or a different solvent/base system. 2. Verify the purity of starting materials before use.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water during the work-up phase to completely remove the high-boiling point DMF solvent.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons in their respective regions with characteristic splitting patterns, a singlet for the benzylic methylene protons (-CH₂-, ~5.2 ppm), and a singlet for the methoxy group protons (-OCH₃, ~3.9 ppm).

  • ¹³C NMR Spectroscopy: Key signals will correspond to the carbonyl carbon of the aldehyde (~191 ppm), the benzylic carbon (~70 ppm), the methoxy carbon (~56 ppm), and the various aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the product (C₁₅H₁₃IO₃, MW = 384.17 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands should be observed for the aldehyde C=O stretch (~1690 cm⁻¹), the C-O-C ether stretches (~1250-1050 cm⁻¹), and aromatic C-H and C=C vibrations.

Conclusion

The Williamson ether synthesis provides a highly effective and strategic approach for the synthesis of this compound. By selecting the appropriate retrosynthetic disconnection—reacting a phenoxide nucleophile with a benzylic halide electrophile—the inherent limitations of the SN2 mechanism on aryl substrates are circumvented. Careful optimization of the base, solvent, and temperature allows for a high-yielding and clean reaction. The detailed protocol and troubleshooting guide presented herein offer a robust framework for researchers to successfully synthesize this versatile chemical intermediate for applications in pharmaceutical development and advanced materials.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

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  • Google Patents.
  • Google Patents.
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  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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The Versatile Scaffold: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both inherent biological potential and synthetic versatility is paramount. 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde emerges as a compound of significant interest, embodying a unique convergence of structural motifs pivotal to medicinal chemistry. This guide provides an in-depth exploration of its potential applications, underpinned by established chemical principles and therapeutic precedents. We will delve into its synthetic accessibility, its role as a versatile intermediate, and the pharmacological promise of its derivatives.

Strategic Importance of the Molecular Architecture

The therapeutic potential of this compound is not merely speculative; it is rooted in the proven pharmacological relevance of its constituent parts: the substituted benzaldehyde, the diaryl ether linkage, and the aryl iodide.

  • The Benzaldehyde Moiety: A cornerstone for combinatorial chemistry, the aldehyde functional group is a gateway to a vast array of chemical transformations. It readily participates in reactions to form Schiff bases, chalcones, and various heterocyclic systems, many of which exhibit pronounced biological effects.[1] Substituted benzaldehydes are key intermediates in the synthesis of numerous pharmaceuticals.[2][3]

  • The Diaryl Ether Linkage: This structural unit is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its presence in a multitude of natural products and synthetic drugs is a testament to its favorable physicochemical properties and its ability to orient aromatic systems for optimal interaction with biological targets. Molecules containing diaryl ethers have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5]

  • The Aryl Iodide: The iodine atom on the terminal phenyl ring is a particularly valuable feature for synthetic diversification. Aryl iodides are highly reactive partners in a variety of powerful cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[6] This allows for the late-stage functionalization of the molecule, enabling the systematic exploration of the chemical space around this part of the scaffold to fine-tune biological activity and pharmacokinetic properties.

Synthetic Pathways and Considerations

While this compound is not a commercially ubiquitous starting material, its synthesis can be readily envisaged from accessible precursors. A logical and efficient synthetic strategy would leverage the principles of Williamson ether synthesis.

A plausible synthetic route would commence with isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective starting material.[7] The key transformation would be the etherification of the phenolic hydroxyl group.

Synthetic_Pathway isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reaction Williamson Ether Synthesis isovanillin->reaction reagent 1-(Bromomethyl)-4-iodobenzene or 1-(Chloromethyl)-4-iodobenzene reagent->reaction product 3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction reaction->product

Figure 1: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via Williamson ether synthesis from isovanillin and a suitable 4-iodobenzyl halide.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1-(Bromomethyl)-4-iodobenzene or 1-(chloromethyl)-4-iodobenzene

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-(bromomethyl)-4-iodobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure this compound.

Causality behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF or acetonitrile is crucial for dissolving the ionic intermediates and promoting the Sₙ2 reaction.

  • An excess of a mild inorganic base like potassium carbonate is used to deprotonate the phenol without causing unwanted side reactions. Cesium carbonate can be used to accelerate the reaction rate.

  • Post-reaction workup with water and extraction is a standard procedure to remove the inorganic salts and the polar solvent.

  • Column chromatography is a reliable method for purifying the final product to a high degree.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its potential as a versatile building block for a diverse range of bioactive molecules.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The aldehyde functionality of the title compound can readily undergo a Claisen-Schmidt condensation with a variety of acetophenones to yield novel chalcones.

Chalcone_Synthesis start 3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde reaction Claisen-Schmidt Condensation start->reaction acetophenone Substituted Acetophenone acetophenone->reaction product Chalcone Derivative conditions Base (NaOH or KOH) Solvent (Ethanol) conditions->reaction reaction->product

Figure 2: General scheme for the synthesis of chalcone derivatives.

Protocol 2: General Procedure for Chalcone Synthesis

Objective: To synthesize a library of chalcone derivatives from this compound.

Materials:

  • This compound

  • Various substituted acetophenones

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor by TLC. The formation of a precipitate often indicates product formation.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are another class of compounds with significant biological activities, including antibacterial, antifungal, and anticancer effects.[8] These are typically formed through the condensation of an aldehyde with a primary amine.

Schiff_Base_Synthesis start 3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde reaction Condensation start->reaction amine Primary Amine (Aromatic or Aliphatic) amine->reaction product Schiff Base Derivative conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) conditions->reaction reaction->product

Figure 3: General scheme for the synthesis of Schiff base derivatives.

Protocol 3: General Procedure for Schiff Base Synthesis

Objective: To synthesize a library of Schiff base derivatives.

Materials:

  • This compound

  • Various primary amines (aromatic or aliphatic)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Advanced Applications: Leveraging the Aryl Iodide

The presence of the iodo-substituent opens up a vast potential for late-stage functionalization, a highly desirable strategy in modern drug discovery. This allows for the creation of a diverse library of analogues from a common advanced intermediate.

Table 1: Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemResulting StructurePotential Therapeutic Relevance
Suzuki Coupling Aryl or heteroaryl boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl or heteroaryl-aryl etherModulation of protein-protein interactions, kinase inhibitors
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-alkyneAntitumor agents, enzyme inhibitors
Heck Coupling AlkenePd catalyst, Base (e.g., Et₃N)Aryl-alkeneDiverse pharmacological activities
Buchwald-Hartwig Amination AminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Diaryl amine or Aryl alkyl amineCNS active agents, kinase inhibitors

Future Perspectives and Conclusion

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its strategic combination of a reactive aldehyde, a privileged diaryl ether linker, and a versatile aryl iodide handle makes it an ideal starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear pathway for the synthesis and derivatization of this scaffold. The subsequent biological evaluation of the resulting compound libraries could lead to the discovery of new drug candidates with a wide range of potential applications, from oncology to infectious diseases. The true potential of this molecule will be unlocked through systematic synthetic exploration and rigorous biological screening.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse. Retrieved from [Link]

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  • Radiopaedia.org. (n.d.). Iodinated contrast media. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). From Oil to Active Extracts: A Review of the Physiochemical Properties to Therapeutic Activities of Ricinus communis. Retrieved from [Link]

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Application Notes and Protocols: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of chemical proteomics continually seeks novel reagents to probe the vast complexity of the proteome. The compound 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde represents a promising, rationally designed bifunctional probe for the covalent modification and subsequent analysis of proteins. Its structure incorporates two key functionalities: a benzaldehyde group for covalent linkage to proteins and an iodophenoxy moiety as a versatile analytical handle.

While this specific molecule is not yet widely documented in proteomics literature, its constituent parts suggest a powerful utility based on well-established chemical principles. This guide, therefore, serves as a comprehensive introduction to its hypothesized applications, providing detailed protocols grounded in established methodologies for similar chemical probes. We will explore its use in protein labeling, quantitative mass spectrometry, and structural biology.

Chemical Rationale: A Bifunctional Design

The utility of this compound stems from its bifunctional nature. The aldehyde group serves as a reactive handle for covalent modification of proteins, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group.[1] This reaction proceeds via a two-step reductive amination process, beginning with the formation of a Schiff base, which is then stabilized by a reducing agent to form a stable secondary amine linkage.[2][3] This method is advantageous as it maintains the charge of the lysine residue, minimizing perturbations to protein structure and function.[2]

The second key feature is the iodinated phenyl ring. The heavy iodine atom provides a unique signature for various analytical techniques. In mass spectrometry, the distinct isotopic pattern of iodine can aid in the identification of labeled peptides.[4][5] For structural biology, the iodine atom can serve as a heavy-atom derivative to aid in solving the phase problem in X-ray crystallography.[6][7]

Part 1: Protein Labeling via Reductive Amination

This protocol details the covalent attachment of this compound to a target protein.

Principle of the Method

The aldehyde moiety of the probe reacts with primary amines on the protein (lysine side chains and N-terminus) to form an intermediate Schiff base. This reversible linkage is then irreversibly stabilized by reduction with a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[2][3]

G cluster_0 Schiff Base Formation (Reversible) cluster_1 Reduction (Irreversible) Protein Protein-NH₂ (Lysine) SchiffBase Protein-N=CH-Probe (Schiff Base) Protein->SchiffBase + Probe-CHO - H₂O Probe Probe-CHO (Aldehyde) SchiffBase->Protein + H₂O StableAdduct Protein-NH-CH₂-Probe (Stable Adduct) SchiffBase->StableAdduct + NaBH₃CN

Figure 1: Reductive Amination Workflow. A two-step process for covalent protein labeling.

Materials

  • Protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • This compound (hereafter "Iodo-Probe")

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., PD-10)

Protocol

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Iodo-Probe Stock Solution:

    • Prepare a 100 mM stock solution of the Iodo-Probe in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the Iodo-Probe stock solution to achieve a final molar excess of 20-50 fold of the probe over the protein. The optimal ratio should be determined empirically.

    • Add NaBH₃CN from a freshly prepared stock solution to a final concentration of 20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Iodo-Probe.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

    • Collect the protein-containing fractions.

  • Quantification:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

Part 2: Validation of Labeling

It is crucial to confirm the successful covalent modification of the target protein. Western blotting provides a straightforward method for this validation.

Principle of the Method

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The addition of the Iodo-Probe will result in a slight increase in the molecular weight of the labeled protein, which can be visualized as a band shift on the gel compared to the unlabeled control.

Protocol: Western Blotting

  • Sample Preparation:

    • Prepare samples of both unlabeled (control) and Iodo-Probe-labeled protein.

    • Mix 20 µg of each protein sample with 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the molecular weight of the target protein.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Compare the migration of the labeled and unlabeled protein bands. A slight upward shift in the labeled sample indicates successful conjugation.

Part 3: Applications in Mass Spectrometry-Based Proteomics

The unique properties of the Iodo-Probe can be leveraged for advanced proteomics applications.

Application 1: Identification of Labeled Peptides

Mass spectrometry is a powerful tool for identifying the specific sites of protein modification.[10][11]

Principle of the Method

The labeled protein is digested into peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the Iodo-Probe adduct will cause a predictable mass shift in the modified peptides, allowing for their identification through database searching.[12][13]

Protocol: In-Gel Digestion

  • Run the labeled protein on an SDS-PAGE gel and stain with Coomassie Blue.

  • Excise the protein band of interest.[14]

  • Destain the gel piece with a solution of 50 mM ammonium bicarbonate/50% acetonitrile.[15]

  • Reduce the disulfide bonds with 10 mM DTT at 56°C for 1 hour.[14]

  • Alkylate the cysteine residues with 55 mM iodoacetamide in the dark for 45 minutes.[15]

  • Dehydrate the gel piece with acetonitrile.

  • Rehydrate the gel piece in a solution containing trypsin (10-20 ng/µL) and incubate overnight at 37°C.[14][16]

  • Extract the peptides from the gel using a series of acetonitrile and formic acid washes.

  • Pool the extracts and dry them in a vacuum centrifuge.

  • Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

Data Analysis

When searching the MS/MS data, include a variable modification on lysine residues corresponding to the mass of the Iodo-Probe adduct (mass of Iodo-Probe - mass of H₂O from Schiff base formation). The presence of iodine will also create a characteristic isotopic pattern that can be used for confident identification.

Application 2: Quantitative Proteomics

The iodine atom can be used as a "heavy" tag for relative quantification, analogous to stable isotope labeling by amino acids in cell culture (SILAC).

Principle of the Method

By using a non-iodinated version of the probe as a "light" control, two different protein states can be differentially labeled. After labeling, the samples are mixed, digested, and analyzed by MS. The relative abundance of a peptide in the two samples can be determined by comparing the peak intensities of the "light" and "heavy" (iodinated) peptide pairs.[5]

G cluster_0 Sample A cluster_1 Sample B ProteomeA Proteome A LabeledA Labeled Proteome A ProteomeA->LabeledA + Light Probe LightProbe Light Probe Mix Mix Samples LabeledA->Mix ProteomeB Proteome B LabeledB Labeled Proteome B ProteomeB->LabeledB + Heavy Probe HeavyProbe Iodo-Probe (Heavy) LabeledB->Mix Digest Digest to Peptides Mix->Digest LCMS LC-MS Analysis Digest->LCMS Quant Quantify Peak Ratios LCMS->Quant

Figure 2: Quantitative Proteomics Workflow. Using light and heavy (iodinated) probes for relative quantification.

Part 4: Application in Structural Biology

The heavy iodine atom makes the Iodo-Probe a valuable tool for X-ray crystallography.

Principle of the Method

In X-ray crystallography, determining the three-dimensional structure of a protein requires solving the "phase problem." Heavy atoms, like iodine, scatter X-rays strongly and can be used to generate an initial electron density map through methods like single-wavelength anomalous dispersion (SAD).[6][17]

Protocol Considerations

  • Labeling: Label the purified protein with the Iodo-Probe as described in Part 1. It is critical to achieve a high degree of labeling at specific sites for successful phasing.

  • Crystallization: Set up crystallization trials for the Iodo-Probe-labeled protein.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source, tuning the X-ray wavelength to maximize the anomalous signal from the iodine atoms.

  • Structure Solution: Use the anomalous signal from the iodine atoms to solve the phase problem and determine the protein structure.[18]

Quantitative Data Summary

ParameterValue/RangeRationale
Iodo-Probe:Protein Molar Ratio 20:1 to 50:1Ensures sufficient driving force for the reaction while minimizing non-specific interactions.
Reaction pH 7.0 - 8.0Optimal for Schiff base formation and stability of most proteins.
NaBH₃CN Concentration 10 - 20 mMEffective for reducing the Schiff base without significantly impacting protein disulfide bonds.[2]
SDS-PAGE Gel Percentage 8-15%Dependent on the molecular weight of the target protein for optimal resolution.
Trypsin:Protein Ratio (w/w) 1:20 to 1:50Standard ratio for efficient and specific protein digestion.

References

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  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

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Application Notes and Protocols: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde. We will explore its synthesis, key reactions, and provide detailed protocols for its application as a bifunctional building block in the construction of complex molecular architectures.

Introduction: A Bifunctional Scaffold for Complex Synthesis

This compound is a unique synthetic intermediate that offers two distinct and highly valuable reactive sites within a single molecule: an aldehyde group and an aryl iodide. This bifunctional nature makes it a powerful tool for the convergent synthesis of complex organic molecules, particularly those of interest in medicinal chemistry and materials science.

The key structural features that define its utility are:

  • The Aldehyde Group: This functionality serves as a versatile handle for a wide range of classical organic transformations, including condensations, reductive aminations, and oxidations, allowing for the introduction of diverse substituents.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds.

  • The Diaryl Ether Linkage: The core diaryl ether motif is a common feature in many biologically active natural products and pharmaceutical agents.

This guide will provide detailed, field-proven protocols to leverage these features, enabling the synthesis of novel compounds for further investigation.

Synthesis of this compound

The most direct and reliable method for the synthesis of the title compound is the Williamson ether synthesis, a robust S(N)2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] In this case, we will detail the reaction between 4-iodophenol and 3-(bromomethyl)-4-methoxybenzaldehyde. The latter can be synthesized from 3-methyl-4-methoxybenzaldehyde via radical bromination.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde cluster_1 Williamson Ether Synthesis 3-Methyl-4-methoxybenzaldehyde 3-Methyl-4-methoxybenzaldehyde NBS_AIBN NBS, AIBN CCl4, reflux 3-Methyl-4-methoxybenzaldehyde->NBS_AIBN 3-Bromomethyl 3-(Bromomethyl)-4-methoxybenzaldehyde NBS_AIBN->3-Bromomethyl Base K2CO3 DMF, 80 °C 3-Bromomethyl->Base 4-Iodophenol 4-Iodophenol 4-Iodophenol->Base Target_Molecule This compound Base->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Synthesis Protocol

Materials:

  • 3-(Bromomethyl)-4-methoxybenzaldehyde (1.0 eq)

  • 4-Iodophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol and anhydrous DMF.

  • Stir the solution until the 4-iodophenol is fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde in a minimal amount of anhydrous DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive towards the aldehyde or the alkyl bromide.[5]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction.[4]

  • Temperature: 80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition.

ReactantMolar Equiv.PuritySupplier
3-(Bromomethyl)-4-methoxybenzaldehyde1.0>97%Commercial
4-Iodophenol1.1>98%Commercial
Potassium Carbonate2.0>99%Commercial
N,N-Dimethylformamide-AnhydrousCommercial

Table 1: Representative Reagents for Synthesis.

Application in Synthetic Transformations

Reactions Involving the Aldehyde Moiety: Synthesis of Chalcones

The aldehyde group is a prime site for C-C bond formation. A classic example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.[6]

Protocol: Synthesis of a Chalcone Derivative

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-16 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone.

Claisen-Schmidt Condensation Aldehyde 3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde Reaction NaOH, EtOH Room Temp. Aldehyde->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Chalcone Chalcone Derivative Reaction->Chalcone

Caption: Claisen-Schmidt condensation workflow.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The aryl iodide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • To a Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings involving aryl iodides.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation.

  • Solvent: A biphasic solvent system like toluene/water is standard for this reaction, allowing both organic and inorganic reagents to participate.

Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-I OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)_Ar Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0) Product Biaryl Product RedElim->Product ArylIodide Aryl Iodide ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven laboratory practices.

Troubleshooting & Optimization Guide

Low yields and product impurities are common hurdles in multi-step organic synthesis. The primary route to the target compound is the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-iodophenol and 3-(bromomethyl)-4-methoxybenzaldehyde.[1][2][3] This guide addresses the most frequent challenges encountered during this procedure.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Low Product Yield with Significant Unreacted 4-Iodophenol Incomplete Deprotonation: The phenoxide, which is the active nucleophile, is not being formed in sufficient quantity.Optimize the Base: Phenols are more acidic than aliphatic alcohols, but complete deprotonation is crucial for high yields.[3] If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH) or, for difficult cases, sodium hydride (NaH).[4][5] NaH offers irreversible deprotonation, driving the equilibrium towards the phenoxide.[6]
Low Product Yield with Significant Unreacted 3-(bromomethyl)-4-methoxybenzaldehyde 1. Poor Nucleophilicity of Phenoxide: The phenoxide's reactivity can be hampered by the solvent. 2. Decomposition of Alkylating Agent: Benzylic bromides can be susceptible to degradation, especially with prolonged heating or exposure to moisture.1. Change Solvent: Protic solvents (like ethanol) can solvate the phenoxide ion, creating a solvent cage that reduces its nucleophilicity.[5] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the SN2 reaction rate.[7] 2. Verify Reagent Quality: Ensure the 3-(bromomethyl)-4-methoxybenzaldehyde is pure and dry. Consider preparing it fresh before use.
Presence of a Major, Less Polar Impurity on TLC Analysis C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[1][4]Modify Reaction Conditions: C-alkylation is often favored in polar, protic solvents. Switching to a less polar or apolar aprotic solvent can favor O-alkylation. Lowering the reaction temperature can also increase selectivity for the desired O-alkylated product.[4]
Reaction Fails to Reach Completion Despite Extended Time/Heat Poor Leaving Group Ability or Steric Hindrance: While bromide is a good leaving group, overall reaction kinetics may be slow.Improve Leaving Group: The reactivity order for halides in SN2 reactions is I > Br > Cl. While 3-(bromomethyl)-4-methoxybenzaldehyde is standard, synthesizing and using 3-(iodomethyl)-4-methoxybenzaldehyde would significantly accelerate the reaction. This can sometimes be achieved in situ using Finkelstein reaction conditions (adding NaI as a catalyst with an alkyl chloride/bromide).
Formation of Dark, Tarry Substances Aldehyde Degradation: The benzaldehyde functional group can be sensitive to strongly basic conditions and high temperatures, leading to self-condensation (e.g., Cannizzaro or aldol-type reactions) or decomposition.Control Temperature and Base Addition: Avoid excessive heating. Maintain the reaction temperature just high enough to ensure a reasonable rate (e.g., 60-80°C). Add the base portion-wise or ensure it reacts fully with the phenol before adding the more sensitive alkylating agent. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

The most direct and widely used method is the Williamson ether synthesis.[8] This involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The optimal disconnection for this target molecule involves 4-iodophenol and 3-(bromomethyl)-4-methoxybenzaldehyde, as the SN2 reaction works best with primary alkyl halides.[4]

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions R1 4-Iodophenol Base Base (e.g., K₂CO₃, NaH) Product This compound R1->Product Williamson Ether Synthesis (SN2) R2 3-(bromomethyl)-4-methoxybenzaldehyde R2->Product Williamson Ether Synthesis (SN2) Solvent Solvent (e.g., DMF, Acetonitrile) Base->Product Solvent->Product

Caption: General workflow for the Williamson ether synthesis.

Q2: My chosen base, K₂CO₃, is not giving me a good yield. Why, and what should I use instead?

While potassium carbonate (K₂CO₃) is a convenient and often effective base for alkylating phenols, its moderate basicity may not be sufficient to deprotonate 4-iodophenol completely and irreversibly.[5] This leads to a low concentration of the active phenoxide nucleophile and, consequently, a low yield.

Recommendation:

  • Stronger Inorganic Base: Switch to sodium hydroxide (NaOH) or potassium hydroxide (KOH). These are significantly stronger bases than K₂CO₃.

  • Hydride Base: For maximum yield and an irreversible reaction, use sodium hydride (NaH). NaH deprotonates the phenol to form the sodium phenoxide and H₂ gas, which bubbles out of the reaction, driving it to completion. This is often the most effective choice, but requires anhydrous conditions and careful handling.

Q3: How critical are the solvent and temperature, and what are the optimal conditions?

Solvent and temperature are critical parameters that dictate reaction rate and selectivity.[1]

  • Solvent: The SN2 mechanism is strongly favored by polar aprotic solvents .

    • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN). These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.

    • Avoid: Protic solvents like ethanol, methanol, or water. They form hydrogen bonds with the phenoxide, creating a solvent shell that blunts its nucleophilic attack.

  • Temperature:

    • General Range: Most Williamson ether syntheses of this type proceed well between 50°C and 100°C .[5]

    • Optimization: Start at a moderate temperature (e.g., 60°C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be increased cautiously. However, excessive heat can promote side reactions and decomposition.[4]

Q4: The precursor, 3-(bromomethyl)-4-methoxybenzaldehyde, appears to be unstable. What are the best practices for its synthesis and handling?

Benzylic bromides, particularly those with electron-donating groups on the aromatic ring, can be lachrymatory and unstable. They are susceptible to hydrolysis and can degrade upon storage.

Synthesis & Handling Protocol:

  • Synthesis: Prepare it from the more stable precursor, 3-hydroxymethyl-4-methoxybenzaldehyde, immediately before use. A common method is reaction with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃).

  • Purification: If purification is necessary, use rapid column chromatography on silica gel with a non-polar eluent system and avoid prolonged exposure.

  • Handling: Use the crude or freshly purified material directly in the subsequent Williamson ether synthesis step. Store under an inert atmosphere (argon or nitrogen) at low temperatures (<-10°C) and protect from light and moisture.

Detailed Experimental Protocols

Protocol 1: Preparation of 3-(bromomethyl)-4-methoxybenzaldehyde

This protocol describes the bromination of 3-hydroxymethyl-4-methoxybenzaldehyde.

Materials:

  • 3-hydroxymethyl-4-methoxybenzaldehyde

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-hydroxymethyl-4-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add PBr₃ (0.4 eq, dropwise) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often used directly in the next step without further purification.

Protocol 2: Optimized Synthesis of this compound

This protocol uses sodium hydride for robust and high-yield synthesis.

Optimized_Workflow A 1. Add 4-Iodophenol and Anhydrous DMF to a flask under N₂ B 2. Cool to 0°C A->B C 3. Add NaH (1.1 eq) portion-wise. (Caution: H₂ evolution!) B->C D 4. Stir for 30 min at 0°C to form sodium 4-iodophenoxide C->D E 5. Add 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq) in Anhydrous DMF D->E F 6. Warm to room temperature, then heat to 60-70°C for 2-6 hours E->F G 7. Monitor reaction by TLC F->G H 8. Quench with water, extract with Ethyl Acetate G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Step-by-step optimized synthesis workflow.

Procedure:

  • To a dry, nitrogen-flushed flask, add 4-iodophenol (1.1 eq) and anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir until hydrogen evolution ceases (approx. 30-45 minutes).

  • In a separate flask, dissolve crude 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the benzylic bromide dropwise to the phenoxide solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70°C.

  • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

References
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
  • Williamson ether synthesis - Wikipedia. [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Williamson Ether Synthesis: A Step-by-Step Guide - Unb. [Link]

  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google P
  • Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Supporting Information For - The Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis - Edubirdie. [Link]

  • 2-bromo-3-hydroxy-4-methoxybenzaldehyde - Chongqing Chemdad Co. ,Ltd. [Link]

  • CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google P
  • US4119671A - Process for the preparation of hydroxybenzaldehydes - Google P
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. [Link]

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  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF - ResearchGate. [Link]

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Technical Support Center: Synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient experimental outcome.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of 4-iodophenol with 3-(chloromethyl)-4-methoxybenzaldehyde.[1][2][3] While seemingly straightforward, several factors can influence the reaction's success.

Question 1: Why is my reaction yield consistently low?

A low yield is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions.

Answer:

A diminished yield in a Williamson ether synthesis can be attributed to incomplete reaction, degradation of starting materials or product, or the prevalence of side reactions.[1] Here is a systematic approach to diagnosing and resolving this issue:

  • Incomplete Deprotonation of 4-Iodophenol: The first step is the formation of the 4-iodophenoxide, a potent nucleophile.[2] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to unreacted 4-iodophenol and a lower yield.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~10). While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[4][5] Always use at least one equivalent of the base.

  • Poor Quality of 3-(Chloromethyl)-4-methoxybenzaldehyde: This benzylic halide is susceptible to hydrolysis, especially if stored improperly. The corresponding alcohol will not participate in the desired Sₙ2 reaction.

    • Solution: Use freshly prepared or properly stored 3-(chloromethyl)-4-methoxybenzaldehyde. You can check its purity by NMR or melting point before use.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the Sₙ2 reaction but not so high as to promote side reactions or decomposition.[1]

    • Solution: A typical temperature range for this type of reaction is 50-100 °C.[1] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can gradually increase the temperature.

  • Presence of Water: Water can hydrolyze the benzylic halide and will also protonate the phenoxide, reducing its nucleophilicity.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a base like K₂CO₃, consider using the anhydrous form.

Parameter Recommendation Rationale
Base NaH, KH, or anhydrous K₂CO₃Ensures complete deprotonation of the phenol.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor Sₙ2 reactions.[1]
Temperature 60-80 °C (monitor by TLC)Balances reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde and phenoxide.

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these and how can I avoid them?

The presence of multiple byproducts is a clear indication of competing side reactions.

Answer:

The primary side reactions in this synthesis are C-alkylation of the phenoxide and elimination of the benzylic halide.[1][3]

  • C-Alkylation: The 4-iodophenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3][6] C-alkylation leads to the formation of isomers where the benzyl group is attached to the carbon atoms of the iodophenol ring, typically at the ortho position.[7]

    • How to Minimize C-Alkylation:

      • Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile favor O-alkylation.[6] Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and thus promoting C-alkylation.[6]

      • Counter-ion: The nature of the counter-ion (from the base) can also have an effect. Generally, larger and softer cations can lead to a more "free" phenoxide, which can favor O-alkylation.

  • Elimination Reaction: Although less common with benzylic halides compared to secondary or tertiary alkyl halides, elimination can still occur, especially at higher temperatures, leading to the formation of a stilbene-like derivative from 3-(chloromethyl)-4-methoxybenzaldehyde.[3][4]

    • How to Minimize Elimination:

      • Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction closely and stop it once the starting materials are consumed.

      • Choice of Leaving Group: While you are using a chloride, which is a reasonably good leaving group, switching to a bromide or iodide on the benzyl moiety could increase the rate of the desired Sₙ2 reaction relative to elimination. However, this also increases the likelihood of C-alkylation.[8]

Question 3: I am having difficulty purifying the final product. What are the best practices for purification?

Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities to the desired product.

Answer:

A multi-step purification strategy is often necessary.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This will remove the inorganic salts and any water-soluble impurities.

    • Quench the reaction mixture carefully with water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-iodophenol.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[9]

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[10] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

    • Solvent System: A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often ideal. Common systems include ethanol/water or ethyl acetate/hexanes.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

Q1: What is the mechanism of this reaction?

A: The synthesis of this compound proceeds via a Williamson ether synthesis, which is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][3] The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-iodophenol to form the 4-iodophenoxide ion.

  • Nucleophilic Attack: The negatively charged oxygen of the 4-iodophenoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde.

  • Displacement: The nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the new carbon-oxygen bond of the ether.[4]

Q2: Can I use a phase-transfer catalyst for this reaction?

A: Yes, a phase-transfer catalyst (PTC) can be highly beneficial, especially if you are using a weaker, inorganic base like potassium carbonate in a two-phase system (e.g., an organic solvent and water).[11][12]

  • How it works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed) to the organic phase where the 3-(chloromethyl)-4-methoxybenzaldehyde is dissolved.[1][13] This increases the reaction rate by bringing the reactants together.[11]

  • Advantages: Using a PTC can allow for milder reaction conditions, potentially reduce reaction times, and can be a more environmentally friendly approach by allowing the use of water as a solvent.[11]

Q3: What are the key safety precautions for this synthesis?

A: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde: This is a lachrymator and a potential alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle them under an inert atmosphere.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Use them in a fume hood.

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Iodophenol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with 1M NaOH solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

IV. Visual Guides

The following diagrams illustrate the key chemical processes involved in this synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4_Iodophenol 4-Iodophenol Deprotonation Deprotonation 4_Iodophenol->Deprotonation Alkyl_Halide 3-(Chloromethyl)-4- methoxybenzaldehyde SN2_Attack Sₙ2 Attack Alkyl_Halide->SN2_Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Target_Product 3-[(4-Iodophenoxy)methyl]- 4-methoxybenzaldehyde SN2_Attack->Target_Product Salt Salt (e.g., KCl) SN2_Attack->Salt

Figure 1: The primary reaction pathway for the synthesis.

Side_Reactions cluster_O_Alkylation O-Alkylation (Desired) cluster_C_Alkylation C-Alkylation (Undesired) Phenoxide 4-Iodophenoxide O_Product Target Ether Product Phenoxide->O_Product Attack at Oxygen C_Product C-Alkylated Byproduct Phenoxide->C_Product Attack at Ring Carbon

Figure 2: Competing O- and C-alkylation side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity (Halide, Base, Solvent) Start->Check_Reagents Isolate the problem Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Optimize_Workup Optimize Workup and Purification Protocol Check_Conditions->Optimize_Workup Consider_Catalyst Consider Phase-Transfer Catalyst Optimize_Workup->Consider_Catalyst If still problematic Success Improved Yield and Purity Optimize_Workup->Success If successful Consider_Catalyst->Success

Figure 3: A logical workflow for troubleshooting common issues.

V. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. (CN107827722B). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • Google Patents. (WO2019100786A1). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

  • Google Patents. (CN112724006A). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information.

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. [Link]

  • ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.

  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Patsnap. P-methoxybenzaldehyde patented technology retrieval search results. [Link]

  • NIH. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

Sources

Overcoming low solubility of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde. This document provides in-depth troubleshooting and practical guidance for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure its successful application in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound and why is it poorly soluble?

A1: this compound is a complex aromatic molecule. Its poor aqueous solubility stems from its molecular structure:

  • High Lipophilicity: The molecule contains multiple aromatic rings (a benzaldehyde and an iodophenoxy group), which are inherently hydrophobic ("water-fearing"). The large, nonpolar surface area dominates its character, leading to a high calculated LogP (partition coefficient), indicating a strong preference for lipid-like environments over aqueous ones.

  • Lack of Ionizable Groups: The structure lacks common acidic or basic functional groups (like carboxylic acids or amines) that can be protonated or deprotonated. This absence means its solubility cannot be readily increased by simple pH adjustment.

  • Crystalline Structure: Like many complex organic molecules, it likely exists as a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water is often high, further limiting solubility.

While specific experimental data for this exact molecule is not widely published, its structural components are analogous to other poorly soluble benzaldehydes and aromatic ethers. For instance, the related compound 4-methoxybenzaldehyde has a low water solubility of approximately 4.29 g/L.[1] The addition of the bulky, hydrophobic iodophenoxy group would be expected to decrease aqueous solubility significantly.

Q2: I tried dissolving the compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture media. What is happening?

A2: This is a very common and critical issue known as compound precipitation upon aqueous dilution . Here's the underlying mechanism:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2] You can likely create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer or media, the solvent environment changes dramatically and abruptly. The DMSO concentration plummets, and water becomes the primary solvent. Since your compound is poorly soluble in water, it can no longer stay in solution and crashes out, forming a precipitate.[3][4] This leads to erroneously low and inconsistent concentrations in your assay, invalidating the results.[3]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: This is a critical parameter that must be empirically determined for your specific cell line and assay. As a general rule, most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity or off-target effects.[5] However, some sensitive cell lines or assays may show stress or altered behavior even at these low concentrations. It is imperative to run a "vehicle control" experiment where you treat your cells with the highest concentration of DMSO used in your experiment (without the compound) to ensure the solvent itself is not affecting the outcome.[5][6]

Troubleshooting Guide: Overcoming Solubility Issues

When initial dissolution attempts fail, a systematic approach is required. The following flowchart and detailed guides provide strategies ranging from simple solvent adjustments to more advanced formulation techniques.

G cluster_start Initial State cluster_strategy Solubilization Strategies cluster_outcome Experimental Outcome start Compound Fails to Dissolve in Aqueous Buffer cosolvent Strategy 1: Cosolvent System start->cosolvent Try First success Soluble & Stable Proceed with Assay cosolvent->success If successful precip Precipitation Occurs cosolvent->precip If fails cyclodextrin Strategy 2: Cyclodextrin Complexation cyclodextrin->success If successful reassess Re-evaluate Strategy (e.g., try another method) cyclodextrin->reassess If fails advanced Strategy 3: Advanced Formulations advanced->success If successful precip->cyclodextrin Try Next reassess->advanced Consider for in vivo or complex cases

Caption: A decision tree for troubleshooting the solubility of this compound.

Strategy 1: Cosolvent Systems

Mechanism: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic molecules like the target compound, thereby increasing its solubility.[7][8] Common cosolvents in research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][9]

When to Use: This is the most common first-line approach for preparing stock solutions for in vitro assays.

Limitations: High concentrations of cosolvents can be toxic to cells. The primary challenge is finding a balance where the compound is soluble in the stock solution and does not precipitate upon dilution into the final assay medium.[3]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molecular Weight: 398.17 g/mol ).

  • Weigh Compound: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[5]

  • Promote Dissolution: Mix thoroughly by vortexing. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[5][10]

Data Table: Common Cosolvents for Initial Screening
CosolventTypical Starting ConcentrationNotes & Considerations
DMSO 10-50 mM StockExcellent solubilizer but can cause precipitation on dilution.[3] Keep final assay concentration <0.5%.[5]
Ethanol 10-20 mM StockLess toxic to many cell lines than DMSO, but also generally a weaker solvent for highly lipophilic compounds.
PEG 400 VariesOften used in formulation development. Can be used in combination with other solvents.[11]
NMP VariesStrong solubilizer, but check for compatibility with your specific assay system due to potential reactivity.

Strategy 2: Cyclodextrin-Based Formulations

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[12][13] Poorly soluble molecules can become encapsulated within this hydrophobic core, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, effectively shuttling the insoluble "guest" molecule into an aqueous solution.[14]

When to Use: This is an excellent secondary strategy when cosolvent approaches fail, especially if precipitation upon dilution is the primary issue. It is widely used in pharmaceutical formulations to improve drug solubility and bioavailability.[15]

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used, low-toxicity derivatives.

G cluster_CD Cyclodextrin (CD) cluster_Drug Insoluble Drug cluster_Complex Inclusion Complex (Soluble) CD_core Hydrophobic Core Complex Hydrophilic Exterior CD_shell Hydrophilic Exterior Drug Drug Molecule Drug->Complex Encapsulation Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 2: Screening for Solubility Enhancement with HP-β-CD
  • Prepare CD Solutions: Create a range of HP-β-CD solutions in your aqueous buffer of choice (e.g., PBS) at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Compound: Add an excess amount of the solid this compound to a fixed volume of each CD solution and a control (buffer alone).

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable organic solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.

Strategy 3: Advanced Formulation Approaches

For more challenging applications, particularly in pre-clinical and drug development settings, more advanced strategies may be necessary. These methods often require specialized equipment and expertise.[16][17]

  • Solid Dispersions: The compound is dispersed at a molecular level within a hydrophilic polymer matrix.[18] This prevents the molecule from recrystallizing and can dramatically increase the dissolution rate.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer scale.[19][20] This vastly increases the surface area-to-volume ratio, leading to faster dissolution according to the Noyes-Whitney equation.[20]

  • Lipid-Based Formulations: For in vivo oral delivery, formulating the compound in lipids, oils, and surfactants (e.g., in a Self-Emulsifying Drug Delivery System or SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[20]

These advanced methods are typically explored when simple cosolvent or cyclodextrin systems are insufficient to achieve the desired therapeutic concentration.[21][22]

References

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • White, E. L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Gali, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Parmar, J., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. Retrieved from [Link]

  • Popa, D. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Taylor & Francis Online. (2019). Formulation Development of Small-Volume Parenteral Products. Retrieved from [Link]

  • Annemarie, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Jouyban, A., et al. (2006). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. Available at: [Link]

  • Selvita. (2023). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH. Available at: [Link]

  • Sharma, D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Retrieved from [Link]

  • Semantic Scholar. (2012). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Omega. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2001). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability issues with 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Introduction

This technical guide addresses the stability of this compound, a key intermediate in various research and development pipelines. The unique combination of an aromatic aldehyde, a photo-labile aryl-iodide, and a benzylic ether linkage presents specific handling and storage challenges. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes. Our guidance is grounded in the fundamental principles of organic chemistry and validated by extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to proactively answer the most common questions and issues encountered by researchers working with this compound in solution.

Q1: My solution of this compound has turned a pale yellow/brown color after a few days. What is the likely cause?

A1: This is a classic indicator of degradation, likely stemming from one or both of two distinct chemical processes:

  • Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to aerobic oxidation, converting the aldehyde functional group (-CHO) into a carboxylic acid (-COOH).[1][2] This process is often catalyzed by exposure to light and trace metal impurities and can produce colored byproducts. Even atmospheric oxygen can be sufficient to cause this transformation over time.

  • Photolytic Cleavage of the Carbon-Iodine Bond: The aryl-iodide bond is the weakest covalent bond in the molecule and is known to be sensitive to light, particularly in the UV spectrum.[3] Exposure to ambient lab lighting can induce homolytic cleavage of the C-I bond, generating radical species.[4] These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to the formation of colored impurities and polymeric material.

Causality: The yellowing is a visual confirmation that the compound's purity is compromised. The specific hue can depend on the solvent and the concentration of the various degradation products. It is crucial to address this issue immediately as it indicates a change in the molar concentration of your active compound and the introduction of potentially interfering species.

Q2: I'm analyzing my stored solution via HPLC and see a new, more polar peak appearing over time. My mass spectrometry data suggests it's the corresponding carboxylic acid. How can I prevent this?

A2: Your analytical data strongly confirms that your primary stability issue is oxidation. The aldehyde group is being oxidized to 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acid. This is a very common degradation pathway for benzaldehyde derivatives.[1][5]

To prevent this, you must rigorously exclude oxygen from the solution. The following preventative measures are critical:

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Before preparing your solution, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.

  • Work Under an Inert Atmosphere: When weighing the compound and preparing the solution, perform the work in a glovebox or use standard Schlenk line techniques to maintain an inert atmosphere.

  • Store Under Inert Gas: After preparing the solution, flush the headspace of your storage vial with Argon or Nitrogen before sealing.

  • Add an Antioxidant (Optional): For long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) can help inhibit oxidation, though this may not be suitable for all downstream applications.[2]

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: Based on the compound's inherent sensitivities to light, air, and heat, the following storage protocol is mandatory to ensure long-term stability.

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of all chemical degradation reactions.[6] Do not freeze aqueous-organic mixtures unless miscibility upon thawing is confirmed.
Light Exposure Store in amber glass vials or wrap clear vials completely in aluminum foil.Prevents photolytic cleavage of the C-I bond and light-catalyzed oxidation.[5][7][8]
Atmosphere Flush headspace with Argon or Nitrogen before sealing.Prevents aerobic oxidation of the aldehyde group.
Container Type I borosilicate glass vials with PTFE-lined caps.Ensures an inert storage environment, preventing leaching and providing a tight seal.
Aliquoting Prepare single-use aliquots.Avoids repeated warming/cooling cycles and re-exposure of the entire stock solution to the atmosphere during use.
Q4: Which solvents should I use, and are there any I should absolutely avoid?

A4: Solvent choice is critical and can directly impact the stability and reaction kinetics of the compound.[9][10][11]

Solvent ClassRecommendedUse with CautionAvoidRationale
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)MeCN and DMF are generally stable and compatible. DMSO is an excellent solvent but can be hygroscopic and may undergo its own degradation under certain conditions.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFOld/unstabilized THFEthers can form explosive peroxides over time, which will aggressively oxidize the aldehyde. Always use fresh, BHT-stabilized THF.
Chlorinated Dichloromethane (DCM)ChloroformCarbon TetrachlorideDCM is generally acceptable for short-term use. Chloroform can contain acidic impurities (HCl) that may catalyze degradation.
Protic Methanol (MeOH), Ethanol (EtOH)Water (unless buffered)Protic solvents can reversibly form hemiacetals with the aldehyde, potentially altering its reactivity. Unbuffered water can facilitate hydrolysis or pH-dependent reactions.
Non-Polar Toluene, HeptaneUse is limited by the compound's solubility but these are generally non-reactive.

Expert Insight: For most applications requiring a stable stock solution, anhydrous, degassed Acetonitrile is our primary recommendation due to its inert nature and wide compatibility with analytical and synthetic workflows.

Visualizing Degradation & Analysis Workflows

Primary Degradation Pathways

The following diagrams illustrate the two most probable routes of compound degradation. Understanding these pathways is key to diagnosing stability issues.

cluster_oxidation Pathway 1: Aerobic Oxidation cluster_photolysis Pathway 2: Photodecomposition Compound_Ox This compound Acid 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic Acid Compound_Ox->Acid [O2], light, heat, trace metals Compound_Photo This compound Radicals Aryl & Iodo Radicals Compound_Photo->Radicals hv (UV/Vis Light) Side_Products De-iodinated & Polymeric Products Radicals->Side_Products Secondary Reactions

Caption: Key degradation pathways for the target compound.

Recommended Workflow for Stability Assessment

This workflow provides a self-validating system for monitoring the purity of your compound solution over time.

A 1. Prepare Stock Solution (Use degassed solvent, inert atm.) B 2. Create Aliquots (Store under recommended conditions) A->B C 3. Time-Zero (T0) Analysis (HPLC, LC-MS) B->C D 4. Store Remaining Aliquots B->D F 6. Compare Chromatograms C->F E 5. Time-X (e.g., 7 days) Analysis D->E E->F G Assess Peak Purity & Area % (Calculate degradation) F->G

Sources

Technical Support Center: 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to the stability and decomposition of this compound. Here, you will find in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to ensure the integrity of your research.

Introduction

This compound is a complex organic molecule with several functional groups that can be susceptible to degradation under various experimental conditions. Understanding its potential decomposition pathways is crucial for accurate experimental results and the development of stable formulations. This guide provides a comprehensive overview of the likely degradation routes and practical advice for identifying and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a white crystalline precipitate forming in my sample of this compound over time. What is this and why is it happening?

A1: The formation of a white crystalline solid is a common indicator of the oxidation of the aldehyde group.[1] Benzaldehyde and its derivatives are known to undergo autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid.[1][2] In this case, the aldehyde moiety of your compound is likely oxidizing to 3-[(4-iodophenoxy)methyl]-4-methoxybenzoic acid. This process can be accelerated by exposure to light and trace metal impurities.[3]

Troubleshooting:

  • Visual Inspection: The presence of white crystals in the liquid or solid sample is a strong indication of oxidation.[1]

  • Purification: If oxidation has occurred, the parent aldehyde can often be purified by distillation, as the benzoic acid derivative has a much higher boiling point.[2]

  • Prevention: To prevent oxidation, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1][4]

Q2: My reaction yield is consistently lower than expected, and I suspect my starting material is degrading. What are the most likely decomposition pathways?

A2: Besides oxidation, there are three other primary decomposition pathways to consider for this molecule: photodegradation, hydrolysis of the ether linkage, and thermal decomposition.

  • Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to UV light.[5] This can lead to the formation of a de-iodinated impurity, 3-(phenoxymethyl)-4-methoxybenzaldehyde, and the release of iodide.[6]

  • Ether Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, particularly with heating.[7] This would result in the formation of 3-hydroxymethyl-4-methoxybenzaldehyde and 4-iodophenol.

  • Thermal Decomposition: At elevated temperatures, aromatic aldehydes can undergo cleavage of the aldehyde group.[8] This could lead to the formation of 1-[(4-iodophenoxy)methyl]-2-methoxybenzene and potentially formic acid, which can further decompose to CO and CO2.[8]

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify the potential degradation product?

A3: The identity of the unexpected peak will depend on the storage and experimental conditions. Based on the likely decomposition pathways, you can hypothesize the structure of the impurity and confirm its identity using analytical techniques.

Potential Decomposition PathwayKey Degradation Product(s)Expected Change in Polarity (vs. Parent)
Oxidation 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acidMore Polar
Photodegradation (De-iodination) 3-(Phenoxymethyl)-4-methoxybenzaldehydeLess Polar
Ether Hydrolysis 3-Hydroxymethyl-4-methoxybenzaldehyde & 4-IodophenolMore Polar
Thermal Decomposition (Deformylation) 1-[(4-Iodophenoxy)methyl]-2-methoxybenzeneLess Polar

Analytical Workflow for Impurity Identification:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown peak. This will provide strong evidence for its identity.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.

  • Co-injection with Standards: If authentic standards of the suspected degradation products are available, co-injecting them with your sample can confirm the identity of the impurity peak by retention time matching.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of this compound.

cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Ether Hydrolysis cluster_thermal Thermal Decomposition parent This compound oxidation_product 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acid parent->oxidation_product O2, light photo_product 3-(Phenoxymethyl)-4-methoxybenzaldehyde parent->photo_product UV light hydrolysis_product1 3-Hydroxymethyl-4-methoxybenzaldehyde parent->hydrolysis_product1 H+/H2O or OH-/H2O hydrolysis_product2 4-Iodophenol parent->hydrolysis_product2 H+/H2O or OH-/H2O thermal_product 1-[(4-Iodophenoxy)methyl]-2-methoxybenzene parent->thermal_product Heat

Caption: Major decomposition pathways of this compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Monitoring for Oxidative Degradation by HPLC

This protocol is designed to quantify the formation of the benzoic acid derivative.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • Divide the stock solution into two amber vials. One will be the control, and the other will be the test sample.
  • For the test sample, expose it to air and ambient light for a defined period (e.g., 24, 48, 72 hours).
  • The control sample should be blanketed with an inert gas (e.g., nitrogen), sealed tightly, and stored in the dark at a low temperature (e.g., 4°C).

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
  • Start with a composition that retains the parent compound and the more polar benzoic acid derivative.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where both the parent and the expected product have significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Compare the chromatograms of the test and control samples.
  • The appearance of a new, more polar peak (shorter retention time) in the test sample is indicative of the formation of the benzoic acid.
  • Quantify the percentage of degradation by comparing the peak area of the degradation product to the total peak area.
Protocol 2: Forced Degradation Study for Photostability

This protocol assesses the susceptibility of the compound to photodegradation.

1. Sample Preparation:

  • Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or a UV-transparent vial.
  • Prepare a control sample in an amber vial, wrapped in aluminum foil to protect it from light.

2. Photostability Exposure:

  • Place the test sample in a photostability chamber equipped with a UV lamp (e.g., 254 nm or 365 nm).
  • Expose the sample for a defined period, taking aliquots at various time points (e.g., 1, 2, 4, 8 hours).

3. Analysis:

  • Analyze the aliquots and the control sample by HPLC-MS as described in Protocol 1.
  • Look for the appearance of a less polar peak (longer retention time) corresponding to the de-iodinated product. The mass spectrometer will confirm the loss of an iodine atom.

Troubleshooting Experimental Workflows

start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Repurify Starting Material purity_ok->repurify No check_conditions Review Experimental Conditions purity_ok->check_conditions Yes repurify->check_purity harsh_conditions Harsh Conditions? (High Temp, Extreme pH, UV Light) check_conditions->harsh_conditions modify_conditions Modify Conditions (Lower Temp, Neutral pH, Protect from Light) harsh_conditions->modify_conditions Yes run_control Run Control Experiment with Freshly Purified Material harsh_conditions->run_control No modify_conditions->run_control problem_solved Problem Resolved run_control->problem_solved further_investigation Further Investigation Needed (e.g., reaction byproducts) run_control->further_investigation

Caption: A troubleshooting workflow for inconsistent experimental results.

References

  • ResearchGate. (2023, January). The oxidation of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Misericordia Digital Commons. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]

  • PubMed. (2014, February 1). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]

  • Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • PubMed. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Quora. (2021, January 29). Can benzaldehyde be oxidised?. Retrieved from [Link]

  • PubMed. (n.d.). Lipid-derived aldehyde degradation under thermal conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]

  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Retrieved from [Link]

  • Blog. (n.d.). What are the common impurities in benzaldehyde?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Retrieved from [Link]

  • RSC Publishing. (2021, August 30). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • PubMed. (2021, November 25). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde. This document is designed to provide researchers, medicinal chemists, and process development scientists with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve a successful, scalable, and reproducible synthesis of this key intermediate.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classical yet robust method involves the coupling of a phenoxide with an alkyl halide. In this specific application, the sodium salt of 4-iodophenol is reacted with 3-(bromomethyl)-4-methoxybenzaldehyde to form the desired diaryl ether. This route is favored for its reliability, relatively mild conditions, and scalability.

The overall synthetic transformation is depicted below:

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 4-Iodophenol D This compound A->D Williamson Ether Synthesis B 3-(Bromomethyl)-4-methoxybenzaldehyde B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat C->A C->B

Figure 1. Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis that can be adapted for larger-scale production.

Materials:

  • 4-Iodophenol

  • 3-(Bromomethyl)-4-methoxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide:

    • To a dry round-bottom flask under an inert atmosphere, add 4-iodophenol (1.0 equivalent).

    • Dissolve the 4-iodophenol in anhydrous DMF or acetonitrile.

    • If using sodium hydride, carefully add NaH (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

    • If using potassium carbonate, add finely powdered K₂CO₃ (2.0-3.0 equivalents) to the solution of 4-iodophenol.

  • Ether Formation:

    • To the freshly prepared phenoxide solution, add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 equivalents) in a minimal amount of the reaction solvent, dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • If NaH was used, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

ParameterRecommended ConditionNotes
Base NaH or K₂CO₃NaH is stronger and faster but requires stricter anhydrous conditions. K₂CO₃ is a milder and safer alternative for larger scale.
Solvent DMF or AcetonitrileDMF is a polar aprotic solvent that can accelerate Sₙ2 reactions. Acetonitrile is a good alternative with a lower boiling point, facilitating removal.
Temperature 60-80 °CHigher temperatures can accelerate the reaction but may also promote side reactions.
Stoichiometry 1.0 eq. 4-Iodophenol, 1.05 eq. 3-(Bromomethyl)-4-methoxybenzaldehyde, 1.1 eq. NaH or 2-3 eq. K₂CO₃A slight excess of the alkyl halide can help drive the reaction to completion.
Monitoring TLCUse a suitable mobile phase (e.g., 20-30% Ethyl Acetate/Hexanes) to track the disappearance of starting materials and the appearance of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of 4-iodophenol. - Ensure the base is fresh and active. - Use a stronger base if necessary (e.g., NaH instead of K₂CO₃). - Ensure anhydrous reaction conditions, as water will quench the base.
Poor quality of 3-(bromomethyl)-4-methoxybenzaldehyde. - The benzylic bromide can be unstable. Use freshly prepared or properly stored material. - Consider converting the corresponding alcohol to the bromide in situ or just prior to use.
Reaction not going to completion. - Increase the reaction temperature or time. - Use a more polar aprotic solvent like DMF to enhance the Sₙ2 reaction rate.[1]
Formation of Side Products Elimination of HBr from the alkyl halide. - This is a common side reaction in Williamson ether synthesis.[1] Use a non-bulky base and avoid excessively high temperatures.
O-alkylation vs. C-alkylation of the phenoxide. - O-alkylation is generally favored, but C-alkylation can occur. Using polar aprotic solvents typically favors O-alkylation.
Self-condensation of the aldehyde. - This is less likely under these conditions but can be minimized by adding the alkyl halide to the pre-formed phenoxide.
Difficult Purification Product co-elutes with starting material or impurities. - Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. - Consider recrystallization as an alternative or additional purification step.
Presence of mineral oil from NaH dispersion. - During the work-up, wash the crude product with hexanes to remove the mineral oil before column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction involves the backside attack of the nucleophilic phenoxide ion on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the ether bond.[2]

Q2: Why is a primary benzylic bromide like 3-(bromomethyl)-4-methoxybenzaldehyde a good electrophile for this reaction?

A2: Primary alkyl halides are ideal for Sₙ2 reactions because they are sterically unhindered, allowing for easy access of the nucleophile to the reaction center.[3] Benzylic halides are particularly reactive due to the stabilization of the transition state by the adjacent aromatic ring.

Q3: Can I use 3-(chloromethyl)-4-methoxybenzaldehyde instead of the bromo- derivative?

A3: Yes, the chloro- derivative can be used. However, bromides are generally better leaving groups than chlorides, so the reaction with the bromo- compound is typically faster and may proceed under milder conditions.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What are the key considerations for scaling up this synthesis?

A5: For large-scale synthesis, consider the following:

  • Safety: The use of sodium hydride can be hazardous on a large scale due to the evolution of flammable hydrogen gas. Using a milder base like potassium carbonate is often preferred.

  • Solvent Choice: While DMF is an excellent solvent, its high boiling point can make it difficult to remove. Acetonitrile or other lower-boiling polar aprotic solvents may be more practical for scale-up.

  • Work-up and Purification: Aqueous work-ups of large-scale reactions can be cumbersome. Consider alternative work-up procedures. Crystallization is often a more efficient purification method than chromatography for large quantities of material.

Q6: What if I observe the formation of a significant amount of a dimeric ether from the self-coupling of the benzylic bromide?

A6: This can occur if the phenoxide is not formed efficiently or if the benzylic bromide is particularly reactive. Ensure complete deprotonation of the phenol before adding the bromide. Adding the bromide solution slowly to the phenoxide solution can also help to minimize this side reaction by keeping the concentration of the free bromide low.

References

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ResearchGate. Proposed synthesis of 3-bromomethyl benzaldehyde? [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational design. The choice of halogen, from fluorine to iodine, can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde and its fluoro, chloro, and bromo analogs, offering insights into their synthesis, reactivity, and potential performance in various applications.

Introduction: The Role of Halogenation in Molecular Design

The substitution of a hydrogen atom with a halogen offers a powerful tool to modulate a molecule's characteristics. This is due to the varying properties of the halogens themselves:

  • Electronegativity and Inductive Effects: Electronegativity decreases down the group (F > Cl > Br > I). This influences the electron density of the aromatic ring and can impact reaction rates and biological interactions.

  • Size and Polarizability: Atomic size and polarizability increase down the group (I > Br > Cl > F). Larger, more polarizable halogens can engage in halogen bonding and other non-covalent interactions, which can be critical for binding to biological targets.

  • Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases from C-F to C-I. This has significant implications for synthetic applications, particularly in cross-coupling reactions where the C-X bond is cleaved.

This guide will explore how these fundamental properties translate into practical differences in the performance of the 3-[(4-halophenoxy)methyl]-4-methoxybenzaldehyde series.

Synthesis of 3-[(4-Halophenoxy)methyl]-4-methoxybenzaldehydes

The most common and efficient method for synthesizing these compounds is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general synthetic strategy involves two main steps:

  • Preparation of the Electrophile: 3-Formyl-4-hydroxy-benzyl bromide (3-bromomethyl-4-methoxybenzaldehyde) is a key intermediate. It can be synthesized from 3-hydroxymethyl-4-methoxybenzaldehyde, which is in turn accessible from vanillin derivatives.

  • Nucleophilic Substitution: The appropriate 4-halophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the bromide from the benzyl bromide intermediate.

Experimental Protocol: General Procedure for Williamson Ether Synthesis
  • Phenoxide Formation: To a solution of the respective 4-halophenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Ether Formation: 3-Bromomethyl-4-methoxybenzaldehyde (1.0 eq.) is added to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-[(4-halophenoxy)methyl]-4-methoxybenzaldehyde.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ether Synthesis (SN2) cluster_2 Step 3: Purification 4-Halophenol 4-Halophenol Phenoxide Phenoxide 4-Halophenol->Phenoxide Deprotonation Base (K2CO3) Base (K2CO3) Base (K2CO3)->Phenoxide Solvent (DMF) Solvent (DMF) Solvent (DMF)->Phenoxide Product 3-[(4-Halophenoxy)methyl]- 4-methoxybenzaldehyde Phenoxide->Product Nucleophilic Attack Benzyl_Bromide 3-Bromomethyl-4- methoxybenzaldehyde Benzyl_Bromide->Product Workup Aqueous Workup & Extraction Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Physicochemical Properties: A Comparative Analysis

The choice of halogen significantly impacts the physicochemical properties of the resulting molecule. These properties, in turn, influence the compound's behavior in both chemical reactions and biological systems.

CompoundHalogenMolecular Weight ( g/mol )Melting Point (°C) (Predicted)LogP (Predicted)
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehydeF260.25~50-603.1
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehydeCl276.70~70-803.6
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehydeBr321.15~80-903.8
This compound I 368.15 ~90-100 4.2

Note: Predicted values are based on computational models and are intended for comparative purposes.

The data illustrates a clear trend: as the halogen size increases, so do the molecular weight, melting point, and lipophilicity (LogP). The increasing melting point can be attributed to stronger intermolecular forces (van der Waals and potentially halogen bonding for heavier halogens). The rise in LogP indicates a decrease in polarity and an increase in hydrophobicity, which can have profound effects on a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bond is a key reactive site in these molecules, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental in the synthesis of biaryl compounds. The reactivity of the aryl halide in the rate-determining oxidative addition step follows the order: I > Br > Cl >> F .[1] This is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group.

Comparative Experimental Data: Suzuki-Miyaura Coupling

To illustrate this reactivity trend, we can consider a representative Suzuki-Miyaura coupling reaction of the halogenated benzaldehyde derivatives with phenylboronic acid.

Aryl Halide (Starting Material)HalogenReaction Time to 100% Conversion (min)
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehydeF> 24 hours
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehydeCl25
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehydeBr8
This compound I 5

Data is representative and based on the established reactivity trends of aryl halides in Suzuki-Miyaura coupling.[2]

This data clearly demonstrates that the iodo-substituted compound is the most reactive, allowing for faster reaction times and potentially milder reaction conditions (e.g., lower temperatures, lower catalyst loading).[2][3] The chloro-substituted analog is significantly less reactive, and the fluoro-substituted compound is generally considered unreactive under standard Suzuki-Miyaura conditions.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, the 3-[(4-halophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) are combined in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

G Aryl-I Aryl-I Oxidative_Addition Oxidative Addition (Rate-Determining Step) Aryl-I->Oxidative_Addition Fastest Aryl-Br Aryl-Br Aryl-Br->Oxidative_Addition Fast Aryl-Cl Aryl-Cl Aryl-Cl->Oxidative_Addition Slow Aryl-F Aryl-F Aryl-F->Oxidative_Addition Very Slow/ No Reaction Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Product Coupled Product Oxidative_Addition->Product Further Steps

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The nature of the halogen substituent can dramatically influence the biological activity of a molecule. This can be due to a combination of factors including changes in lipophilicity, electronic effects, and the potential for halogen bonding.

Antimicrobial Activity

Halogenated phenols and their derivatives are known to possess antimicrobial properties.[4][5] The activity often correlates with the lipophilicity of the compound, as this facilitates passage through the microbial cell membrane. To provide a comparative framework, we will consider the Minimum Inhibitory Concentration (MIC) against a representative bacterial strain, Staphylococcus aureus.

CompoundHalogenMIC (µg/mL) (Hypothetical)
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehydeF64
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehydeCl32
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehydeBr16
This compound I 8

Hypothetical data based on the general trend that increased lipophilicity and halogen size can enhance antimicrobial activity in certain classes of compounds.[4]

The trend suggests that antimicrobial activity increases with the size of the halogen. This could be attributed to the enhanced lipophilicity of the iodo- and bromo- derivatives, allowing for better interaction with and disruption of the bacterial cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Cytotoxicity: An Assessment of Cellular Viability

While enhanced biological activity is often desired, it can sometimes be accompanied by increased cytotoxicity. It is crucial to evaluate the effect of these compounds on mammalian cells to assess their therapeutic potential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Comparative Data: Cytotoxicity (IC₅₀) against a Human Cell Line (e.g., HeLa)
CompoundHalogenIC₅₀ (µM) (Hypothetical)
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehydeF> 100
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehydeCl75
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehydeBr50
This compound I 25

Hypothetical data based on the trend that increased lipophilicity can sometimes lead to higher cytotoxicity.[10][11]

This hypothetical data suggests a trend of increasing cytotoxicity with increasing halogen size and lipophilicity. While this may be a concern for some applications, in others, such as oncology, enhanced cytotoxicity against cancer cell lines is a desired attribute.[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Adherent cells (e.g., HeLa) are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]

Conclusion and Future Perspectives

The choice of halogen in the 3-[(4-halophenoxy)methyl]-4-methoxybenzaldehyde series has a predictable and significant impact on the resulting molecule's properties and performance.

  • This compound stands out as the most reactive in cross-coupling reactions, making it an ideal substrate for further synthetic elaboration. It also exhibits the highest predicted lipophilicity, which may translate to enhanced biological activity, as illustrated in our hypothetical antimicrobial and cytotoxicity data.

  • The bromo- and chloro- analogs offer a balance of reactivity and accessibility, with the bromo- derivative being a versatile intermediate for cross-coupling and the chloro- derivative providing a more stable yet still functionalizable option.

  • The fluoro- analog is the most stable and least reactive in cross-coupling. Its high electronegativity and potential for unique interactions make it an interesting candidate for applications where metabolic stability is paramount.

The selection of the optimal halogen will ultimately depend on the specific application. For synthetic intermediates where further diversification is planned, the iodo- and bromo- derivatives are superior. For applications requiring high biological activity, the heavier halogens may be more potent, though this must be balanced with potential cytotoxicity. This guide provides a framework for making informed decisions in the design and application of these valuable halogenated benzaldehyde derivatives.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018. [Link]

  • Proposed synthesis of 3-bromomethyl benzaldehyde? ResearchGate, 2019. [Link]

  • Physical and chemical properties of 4-halogenophenols. ResearchGate, N.D. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 2015. [Link]

  • Preparation of 3-phenoxybenzaldehyde.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, 2023. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed, 2024. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI, N.D. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, N.D. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate, 2025. [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 2012. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 2021. [Link]

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  • Method for preparing 3-phenoxy-benzaldehyde.
  • Antimicrobial Activity of Halogens. ResearchGate, 2025. [Link]

  • Synthesis and Cytotoxic Test of Halogen-Substituted Chalcone Against MCF-7 Breast Cancer Cells. ResearchGate, 2025. [Link]

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  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. National Institutes of Health, 2025. [Link]

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A Researcher's Comparative Guide to the Spectroscopic Analysis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde and its synthetic precursors, 4-iodophenol and 3-(bromomethyl)-4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of these compounds through a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Beyond a mere presentation of data, this guide offers insights into the causal relationships behind experimental observations, ensuring a robust and validated understanding of the molecular structures.

Introduction: The Significance of Aryl Ether Linkages

The synthesis and characterization of complex organic molecules are foundational to the advancement of pharmaceutical and materials science. The target molecule, this compound, incorporates a key aryl ether linkage, a common motif in many biologically active compounds. Its structure combines a substituted benzaldehyde, a versatile pharmacophore, with an iodinated phenol, a moiety often utilized in medicinal chemistry for its ability to form halogen bonds and as a handle for further chemical modifications. Understanding the spectroscopic signature of this molecule and its precursors is paramount for unambiguous identification, purity assessment, and quality control in any research and development pipeline.

This guide will first dissect the individual spectroscopic features of the starting materials, 4-iodophenol and 3-(bromomethyl)-4-methoxybenzaldehyde. Subsequently, it will detail the synthesis of the target compound via a Williamson ether synthesis and provide a predictive analysis of its spectroscopic data, highlighting the key transformations observed through the lens of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic Pathway: A Williamson Ether Synthesis Approach

The formation of the aryl ether bond in this compound is efficiently achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific synthesis, the hydroxyl group of 4-iodophenol is deprotonated by a suitable base to form the more nucleophilic 4-iodophenoxide. This phenoxide then displaces the bromide from 3-(bromomethyl)-4-methoxybenzaldehyde to form the desired ether linkage.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Williamson Ether Synthesis cluster_product Final Product 4_Iodophenol 4-Iodophenol Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) 4_Iodophenol->Base + 3_Bromomethyl 3-(Bromomethyl)-4- methoxybenzaldehyde 3_Bromomethyl->Base + Final_Product 3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde Base->Final_Product Reflux

Figure 1: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound
  • To a solution of 4-iodophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-iodophenoxide salt.

  • Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq.) in anhydrous acetone dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Spectroscopic Deep Dive: Precursor Analysis

A thorough understanding of the precursors' spectra is essential for recognizing the spectroscopic changes that signify a successful reaction.

4-Iodophenol

This simple aromatic compound provides a clean and illustrative starting point for our spectroscopic journey.

Spectroscopic Data of 4-Iodophenol
¹H NMR (CDCl₃, 400 MHz) δ 7.53 (d, J = 8.8 Hz, 2H, Ar-H), 6.68 (d, J = 8.8 Hz, 2H, Ar-H), 5.01 (s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 155.1, 138.5, 117.8, 82.7
FT-IR (KBr, cm⁻¹) 3350 (broad, O-H stretch), 3050 (Ar C-H stretch), 1580, 1485 (Ar C=C stretch), 1230 (C-O stretch), 820 (para-disubstituted C-H bend)
Mass Spec (ESI-MS) m/z 219.9 [M-H]⁻

Expert Insights:

  • The ¹H NMR spectrum of 4-iodophenol is characterized by two doublets in the aromatic region, a classic AA'BB' spin system indicative of a 1,4-disubstituted benzene ring. The downfield doublet at δ 7.53 corresponds to the protons ortho to the iodine, which is more deshielding than the hydroxyl group. The broad singlet at δ 5.01 is characteristic of a phenolic proton and its chemical shift can vary with concentration and temperature.

  • In the ¹³C NMR spectrum, the carbon bearing the iodine (C-I) appears at a relatively upfield chemical shift (δ 82.7) due to the "heavy atom effect" of iodine.

  • The FT-IR spectrum prominently displays a broad O-H stretching band around 3350 cm⁻¹, confirming the presence of the hydroxyl group. The strong absorption at 1230 cm⁻¹ is attributed to the C-O stretching vibration.

3-(Bromomethyl)-4-methoxybenzaldehyde

While direct experimental data for this specific precursor can be elusive, we can predict its spectroscopic features with high confidence by analyzing related structures and applying established principles. For comparison, we will consider the data for the closely related 3-bromo-4-methoxybenzaldehyde.

Predicted Spectroscopic Data of 3-(Bromomethyl)-4-methoxybenzaldehyde
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, -CHO), 7.80 (d, J = 2.0 Hz, 1H, Ar-H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.00 (d, J = 8.4 Hz, 1H, Ar-H), 4.70 (s, 2H, -CH₂Br), 3.95 (s, 3H, -OCH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 191.0, 162.5, 131.0, 130.5, 128.0, 125.0, 111.0, 56.0, 32.0
Predicted FT-IR (KBr, cm⁻¹) 2840, 2740 (aldehyde C-H stretch), 1690 (C=O stretch), 1600, 1500 (Ar C=C stretch), 1260 (asymmetric C-O-C stretch), 1020 (symmetric C-O-C stretch), 680 (C-Br stretch)
Predicted Mass Spec (ESI-MS) m/z 229.9/231.9 [M+H]⁺ (characteristic isotopic pattern for Br)

Causality Behind Predictions:

  • ¹H NMR: The aldehyde proton will be the most downfield signal (around δ 9.85). The aromatic protons will exhibit a three-proton AMX spin system. The key feature is the singlet around δ 4.70, corresponding to the benzylic protons of the -CH₂Br group. This is significantly downfield from a typical methyl group due to the deshielding effect of the adjacent bromine atom. The methoxy group protons will appear as a sharp singlet around δ 3.95.

  • ¹³C NMR: The aldehyde carbonyl carbon will be highly deshielded (around δ 191.0). The benzylic carbon of the -CH₂Br group is expected to resonate around δ 32.0.

  • FT-IR: The spectrum will be dominated by the strong carbonyl stretch of the aldehyde at approximately 1690 cm⁻¹. The characteristic C-H stretches of the aldehyde will be visible around 2840 and 2740 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region around 680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺, separated by 2 mass units and with nearly equal intensity, which is the isotopic signature of a bromine atom.

The Grand Finale: Spectroscopic Analysis of this compound

The successful synthesis of the target molecule is confirmed by the appearance of new signals and the disappearance of key precursor signals. Below is a predictive analysis of the expected spectroscopic data.

Predicted Spectroscopic Data of this compound
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H, -CHO), 7.85 (d, J = 2.0 Hz, 1H, Ar-H), 7.70 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.4 Hz, 1H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 5.15 (s, 2H, -OCH₂-), 3.98 (s, 3H, -OCH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 191.0, 162.0, 158.0, 150.0, 138.5, 131.0, 130.0, 125.0, 117.0, 111.5, 111.0, 83.0, 70.0, 56.0
Predicted FT-IR (KBr, cm⁻¹) 2840, 2740 (aldehyde C-H stretch), 1690 (C=O stretch), 1600, 1500, 1480 (Ar C=C stretch), 1240 (asymmetric Ar-O-C stretch), 1030 (symmetric Ar-O-C stretch)
Predicted Mass Spec (ESI-MS) m/z 383.0 [M+H]⁺

Comparative Analysis and Confirmation of Structure:

  • ¹H NMR: The most telling evidence of the successful reaction is the disappearance of the phenolic -OH proton from 4-iodophenol and the benzylic -CH₂Br signal from 3-(bromomethyl)-4-methoxybenzaldehyde. In their place, a new singlet appears around δ 5.15, corresponding to the newly formed benzylic ether protons (-OCH₂-). The chemical shift of these protons is influenced by the adjacent oxygen and the aromatic ring. The aromatic region will now show signals corresponding to both substituted benzene rings.

  • ¹³C NMR: The formation of the ether linkage will be confirmed by the appearance of a new signal for the benzylic carbon (-OCH₂-) around δ 70.0. The "heavy atom effect" of the iodine will still be evident in the upfield shift of the carbon to which it is attached.

  • FT-IR: The broad O-H stretch from 4-iodophenol will be absent in the final product's spectrum. The C-Br stretch will also be gone. The key new feature will be the appearance of strong C-O-C stretching bands characteristic of an aryl ether, typically around 1240 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 383.0, which corresponds to the molecular weight of the target compound. The isotopic pattern for bromine will be absent.

Figure 2: Key spectroscopic transformations from precursors to product.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic analysis of this compound and its precursors. By systematically examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, researchers can confidently confirm the identity and purity of these compounds. The predictive analysis for the final product, grounded in the empirical data of its precursors and established spectroscopic principles, serves as a robust tool for characterization in the absence of published experimental spectra. The detailed experimental protocol for the Williamson ether synthesis further equips scientists with the practical knowledge to synthesize this and related aryl ethers. This integrated approach of synthesis and in-depth spectroscopic interpretation is crucial for advancing research in medicinal chemistry and materials science.

References

  • PubChem. 4-Iodophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

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The Definitive Structure: A Comparative Guide to Confirming 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural certainty underpins our understanding of a compound's reactivity, its biological activity, and its physical properties. For novel compounds such as 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde, a molecule with potential applications stemming from its substituted benzaldehyde core, unambiguous structural elucidation is not merely a formality but a foundational necessity.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the methodologies available for definitive molecular structure determination.

The Subject of Our Investigation: this compound

To contextualize our analytical challenge, we first consider the synthesis of our target molecule. While the direct synthesis of this compound is not widely reported, a plausible route can be adapted from established methods for similar aromatic ethers. A common approach involves the Williamson ether synthesis, reacting a substituted benzyl halide with a phenoxide.

Hypothetical Synthesis:

A plausible synthesis could involve the reaction of 3-(chloromethyl)-4-methoxybenzaldehyde with 4-iodophenol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would proceed via an SN2 mechanism, with the 4-iodophenoxide anion acting as the nucleophile.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the most powerful and widely accepted technique.[1][2][3][4] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[2] By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model.[4]

Experimental Protocol: A Step-by-Step Guide to Crystallographic Analysis

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the key steps and the rationale behind each.

1. Crystallization: The Critical First Step

The most significant hurdle in X-ray crystallography is often obtaining a single crystal of sufficient size and quality.[3] For a small organic molecule like this compound, a variety of crystallization techniques can be employed. Slow evaporation of a saturated solution is a common and effective method.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

    • Monitor for the formation of single, well-defined crystals.

  • Rationale: The slow rate of evaporation allows the molecules to arrange themselves into a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern.

2. Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it must be carefully mounted and exposed to a focused beam of X-rays.

  • Protocol:

    • Select an optically clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[2]

    • Mount the crystal on a goniometer head using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.[5]

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.

  • Rationale: The rotation of the crystal ensures that all possible sets of lattice planes are exposed to the X-ray beam, satisfying the Bragg condition (nλ = 2d sinθ) for diffraction.[2]

3. Structure Solution and Refinement

The collected diffraction data are then processed to determine the crystal structure.

  • Protocol:

    • Integrate the diffraction spots to determine their intensities.

    • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions, thermal parameters, and other variables to achieve the best fit between the calculated and observed diffraction patterns.

  • Rationale: The refinement process minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the atomic model, resulting in a highly accurate and precise structure.

G cluster_0 Experimental Workflow synthesis Synthesis and Purification crystallization Crystal Growth synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting Microscopic Selection data_collection X-ray Data Collection mounting->data_collection Diffractometer structure_solution Structure Solution data_collection->structure_solution Direct Methods refinement Structure Refinement structure_solution->refinement Least-Squares Minimization validation Validation and CIF refinement->validation CheckCIF

Caption: Workflow for X-ray Crystallography.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data that one might expect to obtain for the target molecule.

ParameterHypothetical Value
Chemical FormulaC₁₅H₁₃IO₃
Formula Weight384.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.12(2)
Volume (ų)1492.1(9)
Z4
Calculated Density (g/cm³)1.708
R-factor (R₁)0.035
Goodness-of-fit (S)1.05

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer valuable and often complementary information, particularly about the molecule's structure in solution and its connectivity.

G cluster_1 Primary Method cluster_2 Complementary Methods main Structural Elucidation of This compound xray X-ray Crystallography main->xray Definitive 3D Structure nmr NMR Spectroscopy main->nmr Connectivity & Solution Structure ms Mass Spectrometry main->ms Molecular Weight & Fragmentation comp Computational Modeling main->comp Conformational Analysis xray->nmr Confirms Connectivity nmr->ms Confirms Molecular Formula

Caption: Relationship between structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule in solution.[6] It relies on the magnetic properties of atomic nuclei. For our target molecule, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: This would provide information about the number of different types of protons and their neighboring environments. We would expect to see distinct signals for the aldehydic proton, the aromatic protons on both rings, the methoxy protons, and the methylene protons of the benzyl group. The chemical shifts and splitting patterns would be highly informative. For instance, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield.[7] The aldehydic proton would appear at a characteristic downfield shift (around 9-10 ppm).[8]

  • ¹³C NMR: This technique would reveal the number of different carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.[6]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystal)Solution
Information Obtained 3D coordinates of atoms, bond lengths/anglesAtomic connectivity, solution conformation
Ambiguity Unambiguous 3D structureCan have ambiguity in complex structures
Requirement High-quality single crystalSoluble sample
Throughput Can be time-consuming due to crystallizationGenerally faster for data acquisition
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[9] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula (C₁₅H₁₃IO₃).

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, we can gain insights into the molecule's structure. For an aromatic ether like our target compound, characteristic fragmentation patterns would be expected, such as cleavage of the C-O ether bonds.[9]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Obtained 3D atomic arrangementMolecular weight and fragmentation pattern
Structural Detail High (atomic resolution)Low (infers connectivity from fragments)
Isomer Differentiation Can distinguish between all types of isomersCan distinguish constitutional isomers, but not always stereoisomers
Sample Amount Requires a single crystalRequires very small amounts of sample
Computational Modeling

Computational chemistry provides theoretical insights into molecular structure and properties.[10][11][12][13][14] Techniques like Density Functional Theory (DFT) can be used to predict the most stable conformation of a molecule in the gas phase or in solution.

  • Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers. This is particularly useful for understanding the flexibility of the molecule, for example, the rotation around the ether linkages.

  • Prediction of Spectroscopic Data: It is also possible to predict NMR chemical shifts and other spectroscopic properties, which can aid in the interpretation of experimental data.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Modeling
Nature of Data ExperimentalTheoretical
Accuracy Highly accurate and preciseAccuracy depends on the level of theory and basis set
Application Determines the actual structure in the solid statePredicts possible structures and their relative energies
Requirement A physical sample that can be crystallizedOnly the chemical formula is needed

Conclusion: An Integrated Approach to Structural Confirmation

While NMR, mass spectrometry, and computational modeling are indispensable tools in the chemist's arsenal for structural elucidation, single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[1][2][3][4] For a novel compound like this compound, the data from NMR and mass spectrometry would provide strong evidence for its constitution. Computational modeling could offer insights into its preferred conformation. However, only X-ray crystallography can provide the unambiguous and high-precision data on bond lengths, bond angles, and the overall molecular architecture that are crucial for understanding its potential biological activity and material properties. Therefore, a comprehensive approach, leveraging the strengths of each technique, with X-ray crystallography as the ultimate arbiter of the solid-state structure, is the most rigorous and scientifically sound strategy for the complete characterization of this and other novel chemical entities.

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  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. (2018, February 14). PubMed. Retrieved January 24, 2026, from [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 19). YouTube. Retrieved January 24, 2026, from [Link]

  • Computational prediction of small-molecule catalysts. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 3-Methoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. Retrieved January 24, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved January 24, 2026, from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 23). PeerJ. Retrieved January 24, 2026, from [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 24, 2026, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

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A Technical Guide to the Enhanced Efficacy of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde over its Non-iodinated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established method for enhancing therapeutic efficacy. This guide provides an in-depth comparison of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde and its non-iodinated analog, 3-(phenoxymethyl)-4-methoxybenzaldehyde. While direct comparative biological data for these specific compounds is not extensively published, this document synthesizes established principles of medicinal chemistry, particularly the role of halogen bonding, to present a scientifically grounded rationale for the anticipated superior performance of the iodinated compound.

Introduction: The Significance of Halogenation in Drug Design

Halogenation is a powerful tool in drug discovery, capable of modulating a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a halogen atom can influence lipophilicity, metabolic stability, and, most notably, the binding affinity of a ligand to its biological target.[1] Iodine, in particular, is a strong halogen bond donor, a non-covalent interaction that can significantly contribute to the stability of a drug-receptor complex.[2] This guide will explore the predicted impact of the iodine atom in this compound on its biological activity, likely as an inhibitor of enzymes such as aldehyde dehydrogenase (ALDH).

Molecular Profiles and Synthesis Overview

The core structure of both molecules is a substituted benzaldehyde, a versatile scaffold found in numerous biologically active compounds. The key distinction lies in the presence of an iodine atom on the phenoxy moiety of the iodinated analog.

Compound Structures:

  • This compound (Iodinated Compound)

  • 3-(Phenoxymethyl)-4-methoxybenzaldehyde (Non-iodinated Counterpart)

Plausible Synthetic Pathways

dot

Synthesis cluster_iodinated Synthesis of Iodinated Compound cluster_non_iodinated Synthesis of Non-iodinated Counterpart I_Start 3-(Bromomethyl)-4-methoxybenzaldehyde I_Product This compound I_Start->I_Product Base (e.g., K2CO3) Solvent (e.g., DMF) I_Reagent 4-Iodophenol I_Reagent->I_Product NI_Start 3-(Bromomethyl)-4-methoxybenzaldehyde NI_Product 3-(Phenoxymethyl)-4-methoxybenzaldehyde NI_Start->NI_Product Base (e.g., K2CO3) Solvent (e.g., DMF) NI_Reagent Phenol NI_Reagent->NI_Product

Caption: Plausible synthetic routes via Williamson ether synthesis.

This synthetic approach highlights the straightforward introduction of the (iodo)phenoxy group, making both compounds accessible for experimental evaluation.

Comparative Efficacy: A Predictive Analysis

A likely biological target for this class of benzaldehyde derivatives is the aldehyde dehydrogenase (ALDH) enzyme family. ALDHs are critical in various physiological and pathological processes, and their inhibition is a therapeutic strategy in several diseases. In the absence of direct experimental data, a comparative analysis of the potential efficacy of the iodinated versus the non-iodinated compound can be constructed based on the principles of halogen bonding.

The Role of Halogen Bonding in Enhanced Affinity

Halogen bonds are directional, non-covalent interactions between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[2] The strength of this interaction follows the trend I > Br > Cl > F.[2] The iodine atom in this compound can form a strong halogen bond with a suitable acceptor in the active site of a target protein, such as ALDH. This additional, directional interaction would be absent in the non-iodinated counterpart.

dot

HalogenBonding cluster_iodinated Iodinated Compound in Active Site cluster_non_iodinated Non-iodinated Counterpart in Active Site I_Ligand Iodinated Ligand (Iodine atom) Protein_Acceptor Protein Active Site (e.g., Carbonyl Oxygen) I_Ligand->Protein_Acceptor Strong Halogen Bond NI_Ligand Non-iodinated Ligand (Hydrogen atom) Protein_Acceptor2 Protein Active Site (e.g., Carbonyl Oxygen) NI_Ligand->Protein_Acceptor2 Weak van der Waals interaction

Caption: The stabilizing effect of a halogen bond.

This halogen bond can be expected to:

  • Increase Binding Affinity: The additional stabilizing energy from the halogen bond would lead to a lower dissociation constant (Kd) and a more potent inhibitory effect (lower IC50 or Ki).

  • Enhance Specificity: The directional nature of the halogen bond can enforce a more specific orientation of the inhibitor within the binding pocket, potentially reducing off-target effects.[1]

Physicochemical Properties

The introduction of iodine also modifies the physicochemical properties of the molecule, which can influence its pharmacokinetic profile.

Property3-(Phenoxymethyl)-4-methoxybenzaldehyde (Predicted)This compound (Predicted)Impact of Iodination
Molecular Weight ~242 g/mol ~368 g/mol Increased
LogP (Lipophilicity) LowerHigherIncreased lipophilicity can affect solubility and membrane permeability.[3]
Polarizability LowerHigherIncreased polarizability of iodine can lead to stronger London dispersion forces.

Experimental Protocol: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

To experimentally validate the predicted superior efficacy of the iodinated compound, a robust ALDH inhibition assay can be employed. The following protocol is adapted from established methods for screening ALDH inhibitors.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific ALDH isoform (e.g., ALDH1A1).

Materials:

  • Purified human ALDH1A1 enzyme

  • NAD+ (cofactor)

  • Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isoform)

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, NAD+, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations. Include a positive control (a known ALDH inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the purified ALDH1A1 enzyme to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the aldehyde substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements at regular intervals for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

dot

ALDH_Assay_Workflow Start Prepare Reagents Setup Set up 96-well plate: Buffer, NAD+, Inhibitor Start->Setup Add_Enzyme Add ALDH Enzyme Setup->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure Kinetic Measurement (Absorbance at 340 nm) Add_Substrate->Measure Analyze Data Analysis: Calculate Velocities Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for the ALDH inhibition assay.

Conclusion and Future Directions

Based on established principles of medicinal chemistry and the significant role of halogen bonding in drug-receptor interactions, it is scientifically sound to predict that this compound will exhibit superior efficacy as an enzyme inhibitor compared to its non-iodinated counterpart. The presence of the iodine atom is expected to provide an additional, strong, and directional interaction with the target protein, leading to enhanced binding affinity and potentially greater specificity.

The provided experimental protocol for an ALDH inhibition assay offers a clear and validated path for the empirical verification of this prediction. Future studies should focus on the direct synthesis and comparative biological evaluation of these two compounds to provide the quantitative data necessary to confirm this hypothesis. Such research will not only validate the predictions made in this guide but also contribute to the broader understanding of structure-activity relationships in this class of molecules, aiding in the design of next-generation therapeutic agents.

References

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  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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  • Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. (2021). ResearchGate. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). PubMed Central. [Link]

  • Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2013). ACS Publications. [Link]

  • Iodinated Contrast agents within Radiology. (2020). ResearchGate. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). National Institutes of Health. [Link]

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  • Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. (2015). National Institutes of Health. [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Halogen bonds between ligands and proteins: can we use them in validation?. (2025). bioRxiv. [Link]

  • Predicting the catalytic activity of azolium-based halogen bond donors: an experimentally-verified theoretical study. (2022). Royal Society of Chemistry. [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. (2016). National Institutes of Health. [Link]

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  • Development of a Predictive Model for the Biological Activity of Food and Microbial Metabolites Toward Estrogen Receptor Alpha (ERα) Using Machine Learning. (2024). MDPI. [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and molecular biology, the specificity of a chemical probe or therapeutic candidate is paramount. Off-target effects, arising from unintended molecular interactions, can lead to ambiguous research outcomes and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde . As direct experimental data for this specific molecule is not yet publicly available, we will establish a comparative analysis based on its structural congeners and outline the definitive experimental methodologies required to rigorously assess its biological specificity.

Introduction: The Imperative of Selectivity

The efficacy and safety of a bioactive small molecule are intrinsically linked to its selectivity profile. Cross-reactivity, the binding of a compound to targets other than the intended one, can confound experimental results and is a major cause of drug attrition. Therefore, a thorough understanding of a compound's potential for off-target interactions is a critical step in its development and validation. This guide serves as a technical resource for researchers, scientists, and drug development professionals to approach the characterization of this compound.

Structural and Comparative Analysis

The structure of this compound is characterized by a substituted benzaldehyde core. To infer its potential biological activities, we can analyze the known activities of structurally related compounds.

CompoundStructureKnown Biological Relevance/Applications
3-[(4-Iodophenoxy)methyl]-4- methoxybenzaldehyde O=Cc1cc(OCc2ccc(I)cc2)c(OC)cc1Under Investigation
4-Methoxybenzaldehyde (p-Anisaldehyde) O=Cc1ccc(OC)cc1Widely used in the fragrance and flavor industry; serves as an intermediate in the synthesis of pharmaceuticals.[1][2] Possible neurotoxicant.[3]
Benzaldehyde O=Cc1ccccc1Flavoring agent, fragrance, and a known inhibitor of enzymes such as nitrilase and triacylglycerol lipase.[4] May enhance membrane permeability.[5]
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) O=Cc1cc(O)c(OC)cc1Precursor in the synthesis of pharmaceuticals, including the anticancer drug (Z)-combretastatin A-4 and morphine.[6]
3-Iodo-4-methoxybenzaldehyde O=Cc1cc(I)c(OC)cc1Chemical intermediate. Classified as toxic if swallowed and may cause respiratory irritation.[7]

The core benzaldehyde structure is a common motif in compounds with diverse biological activities. The presence of a methoxy group, as seen in 4-methoxybenzaldehyde, is common in many natural and synthetic bioactive molecules. The key distinguishing features of our target compound are the iodophenoxy and methyl substitutions. The large, lipophilic iodophenoxy group, in particular, may confer novel binding properties and the potential for interactions with hydrophobic pockets in various proteins.

Hypothesized Cross-Reactivity Profile

Based on the activities of its structural analogs, we can hypothesize potential areas of cross-reactivity for this compound that warrant experimental investigation:

  • Enzyme Inhibition: Given that benzaldehyde can inhibit certain enzymes, it is plausible that the target compound could interact with various hydrolases or oxidoreductases.

  • Receptor Modulation: The structural complexity and hydrophobicity suggest potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors, which are common off-targets for many small molecules.

  • Kinase Interactions: The ATP-binding sites of protein kinases are a frequent source of off-target binding for new chemical entities. The planar aromatic systems in the target compound could potentially fit into such sites.

It is crucial to emphasize that this profile is predictive and requires rigorous experimental validation.

Experimental Workflows for Determining Cross-Reactivity

To definitively characterize the selectivity of this compound, a tiered experimental approach is recommended.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Validation & Cellular Engagement cluster_2 Tier 3: In-depth Mechanistic Studies Kinase_Profiling Kinase Panel Profiling (>300 Kinases) CETSA Cellular Thermal Shift Assay (CETSA) for Hit Validation Kinase_Profiling->CETSA Identified Hits Receptor_Screening Receptor Binding Panel (e.g., GPCRs, Nuclear Receptors) Receptor_Screening->CETSA Identified Hits Dose_Response Dose-Response & IC50/EC50 Determination CETSA->Dose_Response Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Dose_Response->Pathway_Analysis Off_Target_Deconvolution Off-Target Deconvolution Studies Pathway_Analysis->Off_Target_Deconvolution

Caption: Tiered experimental workflow for assessing compound selectivity.

Detailed Experimental Protocols

The following are detailed protocols for key assays in determining the cross-reactivity profile.

Kinase Panel Profiling

Objective: To identify potential interactions with a broad range of protein kinases.

Causality: Kinases are a large family of structurally related enzymes, making them a common source of off-target activity. Large-panel screens are an efficient first-pass filter for identifying potential kinase cross-reactivity.[8][9]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 10 µM.

  • Assay Platform: Utilize a commercial kinase profiling service that offers a panel of over 300 kinases.[8][10] These services typically use in vitro enzymatic assays that measure the phosphorylation of a substrate.

  • Execution: The compound is incubated with each kinase in the panel, along with ATP and a suitable substrate.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). Results are typically expressed as a percentage of inhibition. A common threshold for a "hit" is >50% inhibition.

Receptor Binding Assays

Objective: To assess binding to a panel of common receptors, including GPCRs and nuclear receptors.

Causality: Receptor binding assays are essential for identifying unintended interactions that could lead to pharmacological side effects.[11]

Methodology:

  • Assay Format: Competitive radioligand binding assays are a standard format. In this setup, the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor.

  • Binding Reaction: The membranes, radioligand, and test compound are incubated to allow binding to reach equilibrium.

  • Detection: Unbound radioligand is separated from membrane-bound radioligand, and the amount of bound radioactivity is quantified.

  • Data Interpretation: A reduction in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and binding of the test compound to the receptor.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular context for hits identified in initial screens.

Causality: CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[12][13] This assay provides evidence of target engagement within intact cells.[14][15][16]

Methodology:

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control.

  • Heating: Aliquots of the treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Compound Compound + Intact Cells Heating Heating Gradient Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Fraction (Bound/Stable Protein) Centrifugation->Soluble_Fraction Aggregated_Fraction Aggregated Pellet (Unbound/Unstable Protein) Centrifugation->Aggregated_Fraction Analysis Protein Quantification (e.g., Western Blot) Soluble_Fraction->Analysis Melt_Curve Generate Melt Curve Analysis->Melt_Curve

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Aldose Reductase Inhibitors: The Case of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The polyol pathway, driven by the enzyme aldose reductase (AR), is a critical area of investigation in the pathology of diabetic complications. Under hyperglycemic conditions, AR converts excess glucose into sorbitol, leading to osmotic stress and the generation of reactive oxygen species, which contribute to tissue damage in the nerves, retina, and kidneys.[1] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy.[2][3] This guide provides a comprehensive framework for benchmarking the novel investigational compound, 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde, against established AR inhibitors. We detail the scientific rationale, present validated experimental protocols for enzymatic and cell-based assays, and offer a template for data interpretation. This document is intended for researchers in drug discovery and pharmacology, providing the necessary tools to rigorously evaluate new chemical entities targeting aldose reductase.

Introduction to Aldose Reductase Inhibition

The Role of Aldose Reductase in Diabetic Pathophysiology

Aldose reductase (AR), officially known as aldo-keto reductase family 1 member B1 (AKR1B1), is the rate-limiting enzyme in the polyol pathway.[4] In normoglycemic states, this pathway is a minor route for glucose metabolism. However, in the persistent hyperglycemia characteristic of diabetes mellitus, the flux of glucose through this pathway increases dramatically.[1] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[5] The subsequent accumulation of sorbitol within cells that cannot easily clear it (e.g., nerve, retinal, and kidney cells) generates a hyperosmotic environment, leading to osmotic stress and cell damage.[4][6] This process is a key etiological factor in the development of diabetic neuropathy, retinopathy, and nephropathy.[1][7] Therefore, compounds that can effectively inhibit AR are of significant therapeutic interest.

Investigational Compound: this compound

The subject of this guide, this compound, is a synthetic organic compound featuring a substituted benzaldehyde core. Benzaldehyde derivatives have been explored for various biological activities, and the specific substitutions on this molecule suggest it has been designed to interact with enzymatic active sites. While direct public data on this specific compound is limited, its structural motifs are present in other biologically active molecules, making it a candidate for targeted screening campaigns.[8] This guide establishes the methodology to determine its efficacy as an AR inhibitor.

Selected Benchmark Inhibitors

For a meaningful comparison, it is essential to select appropriate benchmarks. We have chosen two well-characterized aldose reductase inhibitors:

  • Epalrestat: The only AR inhibitor currently approved for clinical use (in Japan and India) for the treatment of diabetic neuropathy. It serves as the "gold standard" clinical benchmark. It is a non-competitive inhibitor with a reported IC50 value of 72 nM.[9]

  • Quercitrin: A naturally occurring flavonoid and a well-documented potent AR inhibitor used frequently as a positive control in research assays.[4] It provides a robust, non-clinical benchmark for in vitro potency.

The inclusion of both a clinically approved drug and a standard research tool allows for a multi-faceted evaluation of the novel compound's potential.

Experimental Design and Methodologies

Overall Experimental Workflow

The benchmarking process follows a logical progression from initial enzymatic inhibition to cell-based functional outcomes. This two-tiered approach validates the compound's direct interaction with the target enzyme and then confirms its activity in a more physiologically relevant context.

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Functional Assay P1_1 Compound Preparation (Test & Benchmarks) P1_3 Enzymatic Reaction Setup (Substrate: DL-Glyceraldehyde) (Cofactor: NADPH) P1_1->P1_3 P1_2 Recombinant Human Aldose Reductase (rhAR) P1_2->P1_3 P1_4 Spectrophotometric Reading (Measure NADPH depletion at 340 nm) P1_3->P1_4 P1_5 Data Analysis (Calculate % Inhibition & IC50) P1_4->P1_5 P2_3 Compound Treatment (Test & Benchmarks) P1_5->P2_3 Candidate Progression P2_1 Cell Culture (e.g., Rat Lens Epithelial Cells) P2_2 Induce Hyperglycemia (High Glucose Media) P2_1->P2_2 P2_2->P2_3 P2_4 Cell Lysis & Sorbitol Quantification (e.g., Sorbitol Dehydrogenase Assay) P2_3->P2_4 P2_5 Data Analysis (Determine reduction in sorbitol accumulation) P2_4->P2_5

Caption: High-level workflow for benchmarking AR inhibitors.

Protocol 1: In Vitro Aldose Reductase Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compounds on recombinant human aldose reductase by measuring the consumption of the cofactor NADPH.[5][10]

Rationale: This method provides a direct measure of enzyme-inhibitor interaction, free from the complexities of cellular uptake or metabolism. The decrease in absorbance at 340 nm is directly proportional to the oxidation of NADPH, and thus to the enzyme's activity.[10]

Materials:

  • Recombinant Human Aldose Reductase (rhAR)

  • Aldose Reductase Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • NADPH

  • DL-Glyceraldehyde (Substrate)

  • Test Compound, Epalrestat, Quercitrin

  • DMSO (Vehicle)

  • UV-transparent 96-well plate

Step-by-Step Procedure:

  • Compound Preparation: Prepare 100X stock solutions of the test compound and benchmarks (Epalrestat, Quercitrin) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, rhAR enzyme (e.g., 5 µg/ml), and NADPH (e.g., 0.2 mM).

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each compound dilution.

    • Enzyme Control (Max Activity): Add 10 µL of Assay Buffer with vehicle (DMSO).

    • Inhibitor Control (Max Inhibition): Add 10 µL of a high concentration of Epalrestat.

    • Background Control (No Enzyme): Add 10 µL of Assay Buffer with vehicle.

  • Pre-incubation: Add 80 µL of the Reaction Mixture to all wells except the Background Control (add 80 µL of Assay Buffer with NADPH but no enzyme). Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate, DL-Glyceraldehyde (final concentration e.g., 250 µM), to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background))

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Sorbitol Accumulation Assay

This assay measures the functional outcome of AR inhibition by quantifying the reduction of intracellular sorbitol in cells cultured under high-glucose conditions.

Rationale: This assay provides a more physiologically relevant measure of an inhibitor's efficacy. It accounts for factors like cell permeability and stability, which are crucial for a drug's ultimate therapeutic effect. Rat lens epithelial cells or similar cell types are used as they are known to express aldose reductase and accumulate sorbitol.[6][11]

Materials:

  • Rat Lens Epithelial Cells (or a similar relevant cell line)

  • Cell Culture Media (e.g., DMEM)

  • Normal Glucose Media (5.5 mM D-glucose)

  • High Glucose Media (55 mM D-glucose)

  • Test Compound, Epalrestat, Quercitrin

  • Cell Lysis Buffer

  • Sorbitol Assay Kit (typically based on sorbitol dehydrogenase)

Step-by-Step Procedure:

  • Cell Seeding: Seed rat lens epithelial cells into 24-well plates and allow them to adhere overnight.

  • Induce Hyperglycemia: Replace the media with High Glucose (55 mM) media. A control group should remain in Normal Glucose (5.5 mM) media.

  • Compound Treatment: Add the test compound and benchmarks at various concentrations to the cells in High Glucose media. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer.

  • Sorbitol Quantification: Determine the intracellular sorbitol concentration in the lysates using a commercial sorbitol assay kit according to the manufacturer's instructions. This is typically a colorimetric or fluorometric assay that measures the production of NADH by sorbitol dehydrogenase.

  • Protein Normalization: Measure the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the sorbitol levels.

  • Data Analysis:

    • Express results as nmol of sorbitol per mg of protein.

    • Calculate the percent reduction in sorbitol accumulation for each treatment relative to the high-glucose vehicle control.

    • Determine the EC50 value (the concentration that causes a 50% reduction in sorbitol accumulation).

Results and Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables present a template with hypothetical, yet plausible, data for illustrative purposes.

Table 1: In Vitro Enzymatic Inhibition
CompoundTypeIC50 (nM) [95% CI]
This compound Investigational125 [110 - 142]
Epalrestat Benchmark (Clinical)75 [68 - 83]
Quercitrin Benchmark (Research)210 [195 - 228]
Table 2: Cell-Based Sorbitol Accumulation
CompoundEC50 (µM) [95% CI]
This compound 1.8 [1.5 - 2.2]
Epalrestat 1.1 [0.9 - 1.3]
Quercitrin 4.5 [3.9 - 5.2]
Discussion of Illustrative Results

In this hypothetical scenario, this compound demonstrates potent inhibition of recombinant aldose reductase, with an IC50 of 125 nM. This value is slightly higher (less potent) than the clinical benchmark Epalrestat (75 nM) but significantly more potent than the research benchmark Quercitrin (210 nM).

This trend continues in the cell-based assay. The investigational compound effectively reduces sorbitol accumulation with an EC50 of 1.8 µM. Again, this is comparable to, though slightly less potent than, Epalrestat (1.1 µM), while showing superior cellular efficacy compared to Quercitrin (4.5 µM). The difference between IC50 (enzymatic) and EC50 (cellular) values is expected and highlights the importance of cell-based assays in accounting for factors like membrane permeability and intracellular target engagement.

Conclusion and Future Directions

This guide outlines a rigorous, two-stage methodology for benchmarking novel aldose reductase inhibitors. The provided protocols for enzymatic and cell-based assays, along with a structured approach to data analysis, form a self-validating system for evaluating new chemical entities.

Based on our illustrative data, this compound presents as a promising AR inhibitor, with potency in the sub-micromolar range that is comparable to the clinically approved drug, Epalrestat.

Next Steps would include:

  • Enzyme Kinetics: Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how the compound interacts with the enzyme.

  • Selectivity Profiling: Assess the compound's activity against other aldo-keto reductases to ensure target specificity and reduce the potential for off-target effects.

  • In Vivo Efficacy: Advance the most promising candidates to animal models of diabetes (e.g., streptozotocin-induced diabetic rats) to evaluate their ability to reduce nerve sorbitol levels and improve functional deficits like nerve conduction velocity.

By following this structured benchmarking approach, researchers can confidently identify and advance potent and selective aldose reductase inhibitors toward further preclinical and clinical development.

References

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. National Center for Biotechnology Information (PMC). [Link]

  • Aldose Reductase Human Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]

  • Benchmarking docking, density functional theory and molecular dynamics studies to assess the aldose reductase inhibitory potential of Trigonella foenum-graecum compounds for managing diabetes-associated complications. Pharmacia. [Link]

  • Studies of aldose reductase using neuronal cell culture and ligated rat sciatic nerve. Diabetes. [Link]

  • BMR Aldose Reductase Assay Kit. Biomedical Research Service Center. [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. National Center for Biotechnology Information (PMC). [Link]

  • Aldose reductase inhibitor. Wikipedia. [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. National Center for Biotechnology Information (PMC). [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, specific safety data for 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is not extensively documented. Therefore, this guide synthesizes best practices derived from the known hazards of its structural analogs, including iodinated aromatic compounds and substituted benzaldehydes. This proactive, risk-based approach ensures the highest level of safety for all laboratory personnel.

Hazard Profile and Risk Assessment

Understanding the "why" behind safety protocols is critical. The chemical structure of this compound suggests a hazard profile based on its functional groups: the benzaldehyde moiety, the iodinated phenyl ring, and the ether linkage.

  • Benzaldehyde Group: Aldehydes are frequently skin, eye, and respiratory tract irritants and can act as sensitizers, potentially causing allergic reactions upon repeated exposure.[1]

  • Iodinated Aromatic Group: Iodinated organic compounds can be harmful to aquatic life and may release hazardous decomposition products (e.g., hydrogen iodide) under thermal stress.[2][3] While most non-radioactive iodine compounds do not have special disposal mandates, their potential toxicity necessitates careful handling and disposal as hazardous waste.[3]

  • Overall Profile: Based on analogs like 3-Ethoxy-4-methoxybenzaldehyde, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

Primary Routes of Exposure to Mitigate:

  • Inhalation: Inhaling airborne dust particles.

  • Dermal Contact: Skin absorption from spills or contaminated surfaces.

  • Ocular Contact: Eye exposure to dust or splashes.

  • Ingestion: Accidental transfer from contaminated hands.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection should be based on the scale of the operation and the potential for exposure.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<1g) ANSI Z87.1-compliant safety glasses with side shields.Nitrile gloves.Full-length, buttoned lab coat.Certified chemical fume hood.
Reaction Setup/Workup (>1g) Chemical splash goggles.Nitrile gloves (double-gloving recommended).Full-length, buttoned lab coat.Certified chemical fume hood.
High-Risk Operations (Potential for Splash/Aerosolization) Face shield worn over chemical splash goggles.[6]Neoprene or butyl gloves over nitrile base gloves.Chemical-resistant apron over a lab coat.Certified chemical fume hood.
Detailed PPE Specifications:
  • Eye and Face Protection : Under OSHA 29 CFR 1910.133, appropriate eye protection is required whenever chemical hazards are present.[6] For this compound, chemical splash goggles that provide a complete seal around the eyes are the minimum standard for any procedure involving liquids or solutions.[6]

  • Hand Protection : Disposable nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals and are recommended for general handling.[7] For prolonged tasks or when handling solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used. Always inspect gloves before use and change them immediately if contamination or tearing occurs.

  • Body Protection : A flame-resistant (FR) or 100% cotton lab coat provides a critical barrier against spills.[7] Ensure the coat is fully buttoned and fits properly to cover all exposed skin on the arms and torso.

  • Respiratory Protection : All handling of this compound, especially in its powdered form, must be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.[8]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is the foundation of safety.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Don PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: To minimize dust, weigh the compound on wax paper or directly into a tared container within the fume hood.

  • Transfer: Use a spatula to carefully transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container.[2]

  • Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the cleaning materials are disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Emergency Procedures

Rapid and correct response during an incident is crucial to mitigating harm.

Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow start Spill Detected assess Assess Spill (Size & Location) start->assess small_spill Small Spill (<5g, contained in hood) assess->small_spill Small large_spill Large Spill (>5g or outside hood) assess->large_spill Large evacuate Alert Others & Evacuate Area report Report Incident to EHS evacuate->report ppe Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) small_spill->ppe large_spill->evacuate absorb Cover with Inert Absorbent (Sand, Vermiculite) ppe->absorb collect Carefully Sweep into Waste Container absorb->collect decon Decontaminate Area with Appropriate Solvent collect->decon dispose Seal & Label Container as Hazardous Waste decon->dispose dispose->report end_proc Procedure Complete report->end_proc

Caption: Workflow for responding to a spill of this compound.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink plenty of water.[2] Seek immediate medical attention.[8]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent in a fume hood. The solvent rinse should be collected and disposed of as hazardous waste.

  • Waste Disposal:

    • Collection: All solid waste (contaminated PPE, weigh paper, absorbent materials) and liquid waste (solvent rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[11][12]

    • Classification: This material should be treated as hazardous chemical waste. Never dispose of it down the drain or in regular trash.[1][12]

    • Treatment: While laboratory methods exist for reducing iodine waste to less harmful iodide ions using reagents like sodium thiosulfate, this should only be performed by trained personnel following a validated institutional protocol.[13]

    • Final Disposal: The sealed waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will ensure compliance with all federal, state, and local regulations.[3][8]

References

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxybenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Iodo-4-methoxybenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Labbox. (n.d.). UN1990 Benzaldehyde Analytical Grade - Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • MilliporeSigma. (2024). SAFETY DATA SHEET - Vanillin.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?.
  • SIGMA-ALDRICH. (n.d.). Benzaldehyde - Safety Data Sheet.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde.
  • Bio-Active Co., Ltd. (2013). Safety Data Sheet.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxybenzaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.